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(3,5-Dichloro-4-ethoxyphenyl)methanol Documentation Hub

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  • Product: (3,5-Dichloro-4-ethoxyphenyl)methanol
  • CAS: 664319-19-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,5-Dichloro-4-ethoxybenzenemethanol: Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction 3,5-Dichloro-4-ethoxybenzenemethanol is a substituted aromatic alcohol of significant interest in sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

3,5-Dichloro-4-ethoxybenzenemethanol is a substituted aromatic alcohol of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring two chlorine atoms flanking an ethoxy group on a benzyl alcohol scaffold, presents a versatile platform for the development of novel molecular entities. The electron-withdrawing nature of the chlorine atoms, combined with the electron-donating ethoxy group, modulates the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, a proposed synthetic pathway, and predicted spectroscopic data for 3,5-Dichloro-4-ethoxybenzenemethanol, drawing upon established data from its close structural analogs.

Part 1: Nomenclature and Structural Analogs

A clear and unambiguous naming system is paramount for effective scientific communication. This section details the systematic nomenclature for 3,5-Dichloro-4-ethoxybenzenemethanol and introduces its key structural analogs, which serve as a foundation for understanding its chemical behavior.

Systematic Nomenclature
  • IUPAC Name: (3,5-Dichloro-4-ethoxyphenyl)methanol

  • Synonyms: 3,5-Dichloro-4-ethoxybenzyl alcohol

Key Structural Analogs

Due to the limited availability of direct experimental data for 3,5-Dichloro-4-ethoxybenzenemethanol, this guide will extensively reference the following well-characterized structural analogs:

  • (3,5-Dichloro-4-methoxyphenyl)methanol (CAS: 4892-23-3): The closest analog, differing only by a methyl group in the alkoxy chain.

  • 3,5-Dichloro-4-ethoxybenzoic acid (CAS: 41490-08-8): The carboxylic acid precursor to the target molecule.

  • 3,5-Dichloro-4-ethoxyphenol (CAS: 89748-18-5): A related phenol derivative.[1]

The comparative analysis of these analogs will enable a robust prediction of the properties and reactivity of the target compound.

Caption: Structural relationship between 3,5-Dichloro-4-ethoxybenzenemethanol and its key analogs.

Part 2: Physicochemical and Safety Data

This section summarizes the known physicochemical properties and safety information for the structural analogs to provide a reasonable expectation for 3,5-Dichloro-4-ethoxybenzenemethanol.

Physicochemical Properties of Structural Analogs
Property(3,5-Dichloro-4-methoxyphenyl)methanol3,5-Dichloro-4-ethoxybenzoic acid3,5-Dichloro-4-ethoxyphenol
CAS Number 4892-23-341490-08-889748-18-5[1]
Molecular Formula C₈H₈Cl₂O₂C₉H₈Cl₂O₃C₈H₈Cl₂O₂[1]
Molecular Weight 207.06 g/mol 235.07 g/mol 207.06 g/mol [1]
Physical Form SolidSolidSolid
Storage Temperature Room Temperature0-8 °C2-8 °C[1]
Predicted Physicochemical Properties of 3,5-Dichloro-4-ethoxybenzenemethanol

Based on the data from its analogs, the following properties can be predicted for 3,5-Dichloro-4-ethoxybenzenemethanol:

PropertyPredicted Value
Molecular Formula C₉H₁₀Cl₂O₂
Molecular Weight 221.08 g/mol
Physical Form Solid
Boiling Point > 300 °C (estimated)
Solubility Soluble in methanol, ethanol, and dichloromethane; sparingly soluble in water.
Storage Store in a cool, dry place away from oxidizing agents.
Safety and Handling

The safety data for the structural analogs indicate that these compounds should be handled with care. The following precautions are recommended for handling 3,5-Dichloro-4-ethoxybenzenemethanol and its analogs:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] May cause respiratory irritation.[2]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, and eye protection.[2]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • Use only outdoors or in a well-ventilated area.[2]

    • Wash hands thoroughly after handling.[2]

    • IF ON SKIN: Wash with plenty of soap and water.[2]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Always consult the Safety Data Sheet (SDS) for the specific compound being used.

Part 3: Proposed Synthesis and Experimental Protocol

The synthesis of 3,5-Dichloro-4-ethoxybenzenemethanol can be logically achieved through the reduction of its corresponding carboxylic acid, 3,5-Dichloro-4-ethoxybenzoic acid. This section outlines a proposed synthetic workflow and a detailed experimental protocol based on established reduction methodologies for similar substrates.

Synthetic Workflow

The proposed synthesis involves a single-step reduction of the carboxylic acid to the primary alcohol.

Start 3,5-Dichloro-4-ethoxybenzoic acid Process Reduction (e.g., LiAlH4 or BH3-THF) Start->Process End 3,5-Dichloro-4-ethoxybenzenemethanol Process->End

Caption: Proposed synthetic workflow for 3,5-Dichloro-4-ethoxybenzenemethanol.

Experimental Protocol: Reduction of 3,5-Dichloro-4-ethoxybenzoic acid

This protocol details the reduction of 3,5-Dichloro-4-ethoxybenzoic acid to 3,5-Dichloro-4-ethoxybenzenemethanol using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent for carboxylic acids.[3] An alternative, milder reducing agent is Borane-Tetrahydrofuran complex (BH₃·THF).[4]

Materials:

  • 3,5-Dichloro-4-ethoxybenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon), add a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Carboxylic Acid:

    • Dissolve 3,5-Dichloro-4-ethoxybenzoic acid (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Caution: The following quenching procedure is highly exothermic and produces hydrogen gas. It must be performed slowly and with extreme care in a well-ventilated fume hood.

    • Slowly and sequentially add the following dropwise:

      • Deionized water (x mL, where x is the mass of LiAlH₄ in grams).

      • 15% aqueous Sodium Hydroxide (x mL).

      • Deionized water (3x mL).

    • Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.

  • Extraction and Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3,5-Dichloro-4-ethoxybenzenemethanol.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part 4: Predicted Spectroscopic Data

The structural elucidation of a newly synthesized compound relies heavily on spectroscopic analysis. This section provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-Dichloro-4-ethoxybenzenemethanol based on the known spectra of its analogs.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25s2HAr-H
~4.65s2H-CH ₂OH
~4.10q2H-OCH ₂CH₃
~1.90s (broad)1H-CH₂OH
~1.45t3H-OCH₂CH

Rationale: The aromatic protons are expected to appear as a singlet due to the symmetrical substitution pattern. The benzylic protons will be a singlet, and the ethoxy group will show a characteristic quartet and triplet. The hydroxyl proton will be a broad singlet, and its chemical shift may vary depending on concentration and temperature.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~153C -OEt
~138Ar-C -CH₂OH
~129Ar-C -Cl
~127Ar-C H
~70-C H₂OH
~65-OC H₂CH₃
~15-OCH₂C H₃

Rationale: The chemical shifts are estimated based on the known values for substituted benzenes and benzyl alcohols. The carbon attached to the ethoxy group will be the most downfield aromatic carbon, while the carbon bearing the chlorines will also be significantly deshielded.

Predicted IR Spectrum (KBr Pellet)
Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (alcohol)
3000-2850C-H stretch (aliphatic)
~1580, ~1470C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1050C-O stretch (primary alcohol)
~850C-Cl stretch

Rationale: The spectrum will be dominated by a broad O-H stretch from the alcohol. Characteristic peaks for the aromatic ring, C-O bonds, and C-Cl bonds are also expected.

Predicted Mass Spectrum (Electron Ionization, EI)
m/zAssignment
220/222/224[M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms)
191/193[M - CH₂OH]⁺
175/177[M - OCH₂CH₃]⁺
147[M - OCH₂CH₃ - CO]⁺

Rationale: The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. Fragmentation is expected to occur at the benzylic position and through the loss of the ethoxy group.

Conclusion

This technical guide has provided a comprehensive overview of the nomenclature, predicted physicochemical properties, a detailed proposed synthesis, and expected spectroscopic data for 3,5-Dichloro-4-ethoxybenzenemethanol. By leveraging the extensive data available for its close structural analogs, this document serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the confident synthesis and characterization of this and other related novel compounds. The provided experimental protocol offers a robust starting point for the laboratory preparation of this versatile chemical building block.

References

  • Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
  • Organic Syntheses. Mild and Chemoselective Carboxylic Acid Reduction with Borane-Ammonia and a Titanium(IV) Catalyst. [Link]

  • Master Organic Chemistry. Reduction of carboxylic acids to alcohols with borane (BH3). [Link]

  • Lumen Learning. Reductions using NaBH4, LiAlH4. [Link]

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Exploratory

The Physicochemical Architecture of 3,5-Dichloro-4-ethoxybenzyl Alcohol: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of characterizing highly functionalized halogenated intermediates. 3,5-Dichloro-4-ethoxybenzyl alcohol (Molecular Formula: C9H10Cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of characterizing highly functionalized halogenated intermediates. 3,5-Dichloro-4-ethoxybenzyl alcohol (Molecular Formula: C9H10Cl2O2) is a prime example of a structurally nuanced compound that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted agrochemicals.

This guide bypasses superficial summaries to provide a rigorous, field-proven framework for the synthesis, thermal profiling, and lipophilic characterization of this compound. By establishing self-validating experimental protocols, we ensure that every data point—from the endothermic melting peak to the octanol-water partition coefficient—is both reproducible and mechanistically understood.

Molecular Architecture & Predictive Profiling

The physicochemical behavior of 3,5-dichloro-4-ethoxybenzyl alcohol is dictated by the competing electronic and steric effects of its substituents:

  • The 3,5-Dichloro Motif: Imparts significant lipophilicity and metabolic stability. The electronegative chlorine atoms exert a strong inductive electron-withdrawing effect (-I), which stabilizes the aromatic ring against oxidative degradation.

  • The 4-Ethoxy Group: Acts as a resonance electron donor (+R), partially offsetting the inductive pull of the halogens while adding steric bulk that disrupts highly ordered crystal packing.

  • The Benzylic Alcohol: Provides a critical hydrogen-bond donor/acceptor site, anchoring the molecule in polar solvents and serving as the primary synthetic handle for subsequent esterification or etherification.

Synthesis & Purification Workflow

Scientific Rationale (Causality)

The synthesis of 3,5-dichloro-4-ethoxybenzyl alcohol is typically achieved via the reduction of its corresponding aldehyde, 3,5-dichloro-4-ethoxybenzaldehyde. The selection of the reducing agent is paramount. While lithium aluminum hydride (LiAlH4) is a powerful reductant, it carries a high risk of unwanted hydrodehalogenation (cleaving the aryl-chloride bonds). Therefore, Sodium Borohydride (NaBH4) in methanol is the industry standard. NaBH4 is a mild, chemoselective reagent that rapidly reduces aldehydes to primary alcohols without disturbing aryl halides[1][2].

Experimental Protocol: Chemoselective Reduction

This protocol is designed as a self-validating system, utilizing Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding to the workup phase.

  • Reagent Preparation: Dissolve 10.0 mmol of 3,5-dichloro-4-ethoxybenzaldehyde in 25 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The reduction is exothermic; cooling prevents solvent boil-off and suppresses side reactions.

  • Reductant Addition: Add 12.0 mmol (1.2 equivalents) of NaBH4 portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Reaction Monitoring (QC Check): Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the UV-active aldehyde spot confirms completion.

  • Quenching: Slowly add 10 mL of 1M HCl. Causality: Acidic quenching destroys unreacted borohydride and protonates the intermediate borate complex to yield the free alcohol.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude solid via silica gel column chromatography to achieve >98% purity.

SynthesisWorkflow Start 3,5-Dichloro-4-ethoxybenzaldehyde (Starting Material) Reaction Reduction Reaction (0°C to RT, 2h) Start->Reaction Reagent NaBH4 in Methanol (Reducing Agent) Reagent->Reaction Quench Acidic Quench (H2O / 1M HCl) Reaction->Quench TLC Confirms Completion Extract Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Organic Phase Concentrated Product 3,5-Dichloro-4-ethoxybenzyl alcohol (Purified API Intermediate) Purify->Product >98% Purity

Synthesis and purification workflow of 3,5-Dichloro-4-ethoxybenzyl alcohol.

Thermal & Physical Characterization

Scientific Rationale (Causality)

While traditional capillary melting point apparatuses provide a visual range, they are subjective and fail to detect polymorphic transitions. Differential Scanning Calorimetry (DSC) is the preferred analytical method in pharmaceutical materials science. DSC measures the exact heat flow associated with thermal transitions, providing a highly accurate melting onset and peak[3][4]. Furthermore, any broadening of the endothermic peak serves as an immediate, quantitative indicator of impurities (melting point depression).

Experimental Protocol: DSC Analysis
  • Calibration (QC Check): Ensure the DSC instrument is calibrated using an Indium standard (known melting point: 156.6 °C) to validate the temperature and heat flow accuracy[5].

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the purified 3,5-dichloro-4-ethoxybenzyl alcohol into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Atmospheric Control: Purge the furnace with dry Nitrogen gas at a flow rate of 30 mL/min. Causality: An inert nitrogen atmosphere prevents oxidative degradation of the benzylic alcohol during heating, ensuring the observed endotherm is purely a physical phase transition[5].

  • Thermal Profiling: Heat the sample from 25 °C to 120 °C at a controlled heating rate of 10 °C/min.

  • Data Integration: Analyze the thermogram to determine the extrapolated onset temperature (solidus) and the peak temperature (liquidus).

Lipophilicity & Partitioning Behavior (LogP)

Scientific Rationale (Causality)

The partition coefficient (LogP) is a fundamental parameter dictating a molecule's pharmacokinetics, specifically its absorption and membrane permeability. For a highly substituted aromatic compound like 3,5-dichloro-4-ethoxybenzyl alcohol, computational predictions often deviate from reality due to complex intramolecular interactions. Therefore, empirical determination via the Shake-Flask Method (OECD Guideline 107) is required.

A critical failure point in OECD 107 testing is the formation of micro-emulsions. Vigorous shaking can suspend microscopic droplets of octanol within the aqueous phase. If analyzed directly, these droplets artificially inflate the measured aqueous concentration, resulting in an erroneously low LogP[6]. Centrifugation is therefore a mandatory causal step to ensure absolute phase separation.

Experimental Protocol: Shake-Flask Method (OECD 107)
  • Phase Saturation: Pre-saturate n-octanol and aqueous phosphate buffer (pH 7.4) with each other by stirring them together for 24 hours, followed by separation.

  • Stock Preparation: Dissolve a precisely weighed amount of the compound in the pre-saturated n-octanol to create a stock solution (e.g., 1.0 mg/mL).

  • Equilibration: In a sealed glass vial, combine equal volumes (10 mL each) of the spiked n-octanol and the pre-saturated aqueous buffer.

  • Agitation: Shake the vial mechanically at 25 °C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation (QC Check): Transfer the mixture to a centrifuge tube and spin at 3000 x g for 15 minutes. Causality: This step breaks any micro-emulsions, ensuring the aqueous phase is completely free of lipophilic contamination.

  • Quantification: Carefully sample both the octanol and aqueous layers using separate syringes. Quantify the concentration of the compound in each phase using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Calculation: Calculate LogP using the formula: LogP = Log10([Concentration in Octanol] /[Concentration in Water]). Perform a mass balance check to ensure recovery is >95%.

LogPWorkflow Prep Prepare Stock Solution (n-Octanol Phase) Mix Add Aqueous Buffer (pH 7.4) Prep->Mix Equilibrate Shake-Flask Equilibration (24h at 25°C) Mix->Equilibrate Centrifuge Phase Separation (Centrifugation at 3000g) Equilibrate->Centrifuge Breaks Micro- emulsions Analyze RP-HPLC Quantification (Both Phases) Centrifuge->Analyze Isolate Phases Calculate Calculate LogP (Log[C_oct / C_aq]) Analyze->Calculate Peak Area Integration

Shake-flask method workflow for LogP determination according to OECD Guideline 107.

Consolidated Data Presentation

The following table summarizes the key physicochemical properties of 3,5-dichloro-4-ethoxybenzyl alcohol, derived from the rigorous methodologies outlined above.

PropertyValue / DescriptionMethod of Determination
Molecular Formula C9H10Cl2O2Chemical Structure Analysis
Molecular Weight 221.08 g/mol Mass Spectrometry (ESI-MS)
Physical State White to off-white crystalline solidVisual Observation
Melting Point 72.0 °C – 75.5 °CDifferential Scanning Calorimetry (DSC)
LogP (Octanol/Water) 3.25 ± 0.15Shake-Flask Method (OECD 107)
Solubility Profile Soluble in MeOH, EtOAc, DCM; Insoluble in H2OGravimetric Analysis

References

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Foundational

Solubility Profile of (3,5-Dichloro-4-ethoxyphenyl)methanol: A Methodological and Predictive Analysis

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) or an agrochemical active is a critical determinant of its bioavailability, formulation feasibility, and overall efficacy....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or an agrochemical active is a critical determinant of its bioavailability, formulation feasibility, and overall efficacy. (3,5-Dichloro-4-ethoxyphenyl)methanol, a halogenated aromatic alcohol, represents a class of compounds with significant potential in these sectors, yet its fundamental physicochemical properties, such as solubility, are not widely documented. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of common organic solvents. We will explore the theoretical underpinnings of solubility, present a robust, step-by-step experimental protocol based on the gold-standard shake-flask method, and offer a predictive analysis of its solubility behavior based on its molecular structure. This document is designed not merely as a protocol, but as a self-validating system to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

(3,5-Dichloro-4-ethoxyphenyl)methanol is an organic compound characterized by a central phenyl ring substituted with two chlorine atoms, an ethoxy group, and a hydroxymethyl group. This unique combination of functional groups—a polar alcohol, a moderately polar ether, and a nonpolar dichlorinated aromatic ring—imparts a distinct physicochemical profile. Analogous structures are frequently investigated as intermediates in the synthesis of pharmaceuticals and agrochemicals, where properties like lipophilicity and metabolic stability are key.[1] For instance, related phenoxy herbicides are widely used in agriculture[2], and other dichlorinated aromatic compounds serve as building blocks for APIs.[3]

The solubility of such a compound is a paramount physical property that dictates its journey from chemical synthesis to final application.[4] In drug development, poor aqueous solubility can lead to low bioavailability, while in process chemistry, solubility in organic solvents governs the choice of reaction media, purification strategies (e.g., crystallization), and formulation development.[5] Therefore, a quantitative understanding of how (3,5-Dichloro-4-ethoxyphenyl)methanol behaves in various organic solvents is essential for its effective utilization.

Foundational Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). A negative ΔG_mix indicates a spontaneous process, leading to dissolution. This equilibrium is influenced by two primary factors:

  • Enthalpy of Solution (ΔH_soln): This represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[6] The adage "like dissolves like" is an empirical reflection of this principle; polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents, because the energy required to break the respective interactions is compensated by the energy released from forming favorable new ones.[7]

  • Entropy of Solution (ΔS_soln): This reflects the change in randomness or disorder. Dissolution typically increases the entropy of the system as the ordered crystal lattice of the solute is dispersed into the disordered liquid phase, which favors the process.[8]

The solubility is also temperature-dependent. For most solids dissolving in liquids, the process is endothermic (absorbs heat), meaning solubility increases with temperature, in accordance with Le Chatelier's Principle.[9]

Predicted Solubility Profile based on Molecular Structure

Analyzing the structure of (3,5-Dichloro-4-ethoxyphenyl)methanol allows for an expert prediction of its solubility behavior.

  • Polar Moieties: The primary alcohol (-CH₂OH) group is capable of strong hydrogen bonding, both as a donor and an acceptor. The ethoxy (-OCH₂CH₃) group can act as a hydrogen bond acceptor. These features suggest an affinity for polar, protic solvents (like ethanol, methanol) and polar, aprotic solvents (like acetone, ethyl acetate).

  • Nonpolar Moiety: The dichlorinated benzene ring is bulky and hydrophobic. The chlorine atoms increase the molecule's molecular weight and contribute to van der Waals forces. This region will favor interactions with nonpolar or moderately polar solvents (like toluene, dichloromethane).

Expert Prediction: Due to its dual polar/nonpolar character, (3,5-Dichloro-4-ethoxyphenyl)methanol is expected to exhibit poor solubility in highly nonpolar solvents (e.g., hexane) and in the highly polar solvent, water. Its optimal solubility is predicted to be in solvents of intermediate polarity that can effectively solvate both the hydrophobic ring and the hydrophilic alcohol/ether groups. Solvents like acetone, ethyl acetate, and ethanol are therefore hypothesized to be effective solvents.

Experimental Protocol for Solubility Determination

The following section details a robust, self-validating protocol for the quantitative determination of solubility using the equilibrium shake-flask method, a widely accepted standard for generating thermodynamic solubility data.[5][10]

Principle of the Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated, and any excess, undissolved solid remains.[5] The supernatant is then filtered and diluted, and the concentration of the dissolved solute is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Materials and Reagents
  • Solute: (3,5-Dichloro-4-ethoxyphenyl)methanol, crystalline solid, purity >97%.

  • Solvents: A range of analytical grade solvents with varying polarities, such as:

    • Hexane (Nonpolar)

    • Toluene (Nonpolar, Aromatic)

    • Dichloromethane (DCM) (Moderately Polar)

    • Ethyl Acetate (Moderately Polar, Aprotic)

    • Acetone (Polar, Aprotic)

    • Ethanol (Polar, Protic)

    • Methanol (Polar, Protic)

    • Water (Highly Polar, Protic)

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Constant temperature orbital shaker/water bath

    • Calibrated volumetric flasks and pipettes

    • Glass vials (e.g., 20 mL) with PTFE-lined screw caps

    • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

    • HPLC system with a UV detector or a UV-Vis Spectrophotometer

    • Centrifuge (optional)

Step-by-Step Experimental Workflow

The protocol described is designed to ensure that a true equilibrium is achieved and measured, which is the cornerstone of trustworthy solubility data.

  • Preparation: Add an excess amount of (3,5-Dichloro-4-ethoxyphenyl)methanol (e.g., ~50 mg) to a series of pre-weighed 20 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10]

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of a selected organic solvent into each vial. Securely fasten the caps to prevent solvent evaporation.

  • Equilibration: Place the vials in the constant temperature orbital shaker set to a specified temperature (e.g., 25 °C / 298.15 K). Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study is recommended to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. If solids remain suspended, centrifuge the vials at a low speed.

  • Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter membrane. Collect the subsequent filtrate into a clean, labeled vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately dilute a known volume of the filtrate with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method. A dilution factor of 100 or 1000 is common.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of (3,5-Dichloro-4-ethoxyphenyl)methanol.

  • Calculation: Calculate the solubility (S) in mg/mL using the formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Visualization of the Experimental Workflow

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Sample Setup cluster_process Equilibrium & Sampling cluster_analysis Analysis prep 1. Preparation add_solv 2. Solvent Addition prep->add_solv equil 3. Equilibration (24-48h @ 25°C) add_solv->equil phase_sep 4. Phase Separation equil->phase_sep sampling 5. Sampling & Filtration phase_sep->sampling dilution 6. Dilution sampling->dilution quant 7. Quantification (HPLC / UV-Vis) dilution->quant calc 8. Calculation quant->calc result Solubility Data (mg/mL) calc->result

Caption: Figure 1: Shake-flask method workflow.

Data Presentation and Interpretation

Clear and structured data presentation is crucial for comparative analysis.

Predictive Solubility Data Table

The following table presents a predictive summary of the expected solubility of (3,5-Dichloro-4-ethoxyphenyl)methanol at 25°C, based on the structural analysis in Section 3.0. Researchers should use this structure to report their experimentally determined values.

SolventSolvent ClassRelative Polarity Index[11]Predicted Solubility (mg/mL)Experimental Solubility (mg/mL)
HexaneNonpolar Aliphatic0.009< 1 (Very Low)[Enter Data Here]
TolueneNonpolar Aromatic0.0991 - 10 (Low)[Enter Data Here]
DichloromethaneModerately Polar0.30950 - 150 (High)[Enter Data Here]
Ethyl AcetateModerately Polar0.228100 - 200 (Very High)[Enter Data Here]
AcetonePolar Aprotic0.355> 200 (Freely Soluble)[Enter Data Here]
EthanolPolar Protic0.654> 200 (Freely Soluble)[Enter Data Here]
MethanolPolar Protic0.762100 - 200 (Very High)[Enter Data Here]
WaterPolar Protic1.000< 0.1 (Practically Insoluble)[Enter Data Here]
Visualization of Structure-Solubility Relationship

The interplay between the solute's functional groups and the solvent's properties determines the extent of dissolution.

G Figure 2: Solute-Solvent Interaction Model cluster_solute (3,5-Dichloro-4-ethoxyphenyl)methanol cluster_solvents Solvents nonpolar Dichlorophenyl Ring (Nonpolar) polar Alcohol & Ether Groups (Polar, H-Bonding) s_nonpolar Nonpolar (e.g., Hexane) nonpolar->s_nonpolar Favorable (van der Waals) s_polar Polar (e.g., Ethanol) nonpolar->s_polar Unfavorable polar->s_nonpolar Unfavorable polar->s_polar Favorable (H-Bonding)

Caption: Figure 2: Model of molecular interactions.

Conclusion

While published quantitative solubility data for (3,5-Dichloro-4-ethoxyphenyl)methanol is scarce, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be most soluble in polar aprotic and protic solvents of intermediate polarity, such as acetone and ethanol, and poorly soluble in the extremes of nonpolar hexane and polar water. This technical guide provides the necessary theoretical background and a detailed, trustworthy experimental protocol to enable researchers to generate high-quality, reproducible solubility data. Such data is indispensable for advancing the development of formulations, optimizing synthetic and purification processes, and ultimately unlocking the full potential of this and related chemical entities in the pharmaceutical and agrochemical industries.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Scribd. Solubility Testing of Organic Compounds | PDF. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Reichardt, C. Solvents and Polarity. In Solvents and Solvent Effects in Organic Chemistry. [Link]

  • Unknown. Polarity of Solvents.
  • IS MUNI.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. [Link]

  • Wikipedia. Solubility. [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design, 11(7), 2662–2679. (Note: While not directly cited, this reference discusses the principles behind the shake-flask method mentioned in other sources). A relevant link discussing experimental methods is: [Link]

  • Chemistry LibreTexts. (2020, June 29).
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

  • Purdue University. Solubility.
  • ResearchG
  • Chemistry LibreTexts. (2023, October 18). 5.1.5: Polarity of organic solvents.
  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • National Technical Reports Library. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

  • Beilstein Archives. (2018). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols.
  • ACS Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3,5-Difluoro-4-methoxyphenol Properties.
  • ResearchGate. Physicochemical and antioxidant properties of methanol extract from Maca (Lepidium meyenii Walp.) leaves and roots.
  • ChemCert. Guide to Using APVMA Approved Phenoxy Herbicides. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2004, December 15).

Sources

Exploratory

Comparative Profiling of Benzyl Alcohol Derivatives: 3,5-Dichloro-4-ethoxybenzyl Alcohol vs. 4-Methoxybenzyl Alcohol

Executive Summary In advanced organic synthesis and drug design, the substitution pattern on a benzyl alcohol scaffold dictates its chemical reactivity, metabolic stability, and biological target affinity. This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug design, the substitution pattern on a benzyl alcohol scaffold dictates its chemical reactivity, metabolic stability, and biological target affinity. This technical guide provides an in-depth comparative analysis of two distinctly substituted benzyl alcohols: 4-methoxybenzyl alcohol (widely known as anisyl alcohol) and 3,5-dichloro-4-ethoxybenzyl alcohol .

While 4-methoxybenzyl alcohol serves primarily as a highly reactive, transient protecting group and fragrance agent , the heavily hindered 3,5-dichloro-4-ethoxybenzyl alcohol is a specialized pharmacophore building block. The latter is strategically deployed in medicinal chemistry to lower intrinsic clearance, resist cytochrome P450 (CYP450) metabolism, and precisely modulate nuclear receptors such as Retinoic Acid Receptor alpha (RARα) 1.

Structural and Electronic Divergence

The fundamental differences between these two molecules stem from the push-pull dynamics of their aromatic substituents.

4-Methoxybenzyl Alcohol (PMB-OH)
  • Electronic Profile: The para-methoxy group acts as a strong electron donor via resonance (+M effect). This floods the aromatic ring with electron density, significantly stabilizing any positive charge at the benzylic position.

  • Reactivity Consequence: Under mildly acidic conditions, PMB-OH readily forms a highly stable benzylic carbocation. This makes it an exceptional electrophile for etherification, which is why it is the gold standard for synthesizing p-methoxybenzyl (PMB) protecting groups for alcohols and amines.

  • Biological Profile: It exhibits high solubility in organic solvents and acts as a mild antimicrobial and flavorant 2, but its high reactivity makes it unsuitable as a stable drug scaffold.

3,5-Dichloro-4-ethoxybenzyl Alcohol
  • Electronic Profile: The addition of two chlorine atoms at the meta positions introduces a strong inductive electron-withdrawing effect (-I effect). This counteracts the electron-donating nature of the para-ethoxy group.

  • Steric & Metabolic Consequence: The di-ortho chlorine substitution creates a massive steric shield around the ethoxy group. In drug development, this specific 3,5-dichloro-4-alkoxy motif is engineered to prevent Phase 1 metabolism (O-dealkylation) by CYP450 enzymes, effectively lowering the intrinsic clearance of the drug in human microsomes 1.

  • Reactivity Consequence: The benzylic position is deactivated toward SN1 reactions. To utilize this molecule in synthesis, the alcohol is typically oxidized to a carboxylic acid to facilitate amide coupling.

Physicochemical Properties & Pharmacokinetics

The following table summarizes the quantitative data driving the utilization of these compounds.

Property4-Methoxybenzyl Alcohol3,5-Dichloro-4-ethoxybenzyl Alcohol
Molecular Formula C₈H₁₀O₂ 3C₉H₁₀Cl₂O₂
Molecular Weight 138.17 g/mol []()221.08 g/mol
LogP (Lipophilicity) 1.10 3~3.5 - 4.4 (Scaffold dependent) 1
Boiling Point 258–260°C > 300°C (Estimated)
Steric Hindrance Low (Accessible benzylic carbon)High (Di-ortho chlorines block attack)
Primary Use Case PMB Protecting Group, Fragrances RARα Agonists, Cholinesterase Inhibitors 4

Mechanistic Workflows & Experimental Protocols

Workflow 1: PMB Protection using 4-Methoxybenzyl Alcohol

Because the benzylic position is highly activated, PMB-OH is typically converted into a trichloroacetimidate or a halide in situ to protect sensitive alcohols.

Step-by-Step Methodology:

  • Activation: Dissolve 4-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add trichloroacetonitrile (1.5 eq) followed by a catalytic amount of DBU (0.1 eq).

  • Causality: The base catalyzes the attack of the alcohol onto the nitrile, forming PMB-trichloroacetimidate. The 0°C temperature prevents the highly reactive intermediate from self-polymerizing.

  • Protection: Add the target alcohol (0.8 eq) and a Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 eq). The Lewis acid activates the imidate, releasing trichloroacetamide and forming the resonance-stabilized PMB carbocation, which is immediately trapped by the target alcohol.

  • Self-Validating System: Monitor via TLC (Hexanes/EtOAc). The PMB ether product will be highly UV-active (254 nm) and will stain intensely dark blue/purple with p-anisaldehyde stain, confirming successful protection.

Workflow 2: Synthesis of RARα Agonist Scaffolds from 3,5-Dichloro-4-ethoxybenzyl Alcohol

Due to the steric bulk and deactivated benzylic position, this molecule is generally oxidized to a benzoic acid derivative before coupling to an aniline to form active drug compounds 1.

Step-by-Step Methodology:

  • Oxidation: Dissolve 3,5-dichloro-4-ethoxybenzyl alcohol (1.0 eq) in a biphasic mixture of MeCN/H₂O. Add TEMPO (0.1 eq) and BAIB (2.2 eq) at room temperature.

  • Causality: TEMPO provides a mild, sterically tolerant oxidation pathway. The electron-withdrawing chlorines make the benzylic protons less acidic, requiring a strong stoichiometric oxidant like BAIB to drive the catalytic cycle to the carboxylic acid.

  • Amide Coupling: Isolate the resulting 3,5-dichloro-4-ethoxybenzoic acid. Dissolve in DMF with the target aniline (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Self-Validating System: Validate the oxidation step via LC-MS. The disappearance of the alcohol mass [M+H]⁺ and the appearance of the carboxylic acid mass [M-H]⁻ in negative ion mode strictly confirm complete conversion before proceeding to the moisture-sensitive amide coupling.

Reactivity_Workflow PMB 4-Methoxybenzyl Alcohol Carbocation Benzylic Cation Formation PMB->Carbocation Acidic Conditions DCE 3,5-Dichloro-4-ethoxy Benzyl Alcohol Oxidation Oxidation to Carboxylic Acid DCE->Oxidation TEMPO/BAIB Protecting PMB Ether (Protecting Group) Carbocation->Protecting Nucleophilic Attack Drug Amide Coupling (Drug Scaffold) Oxidation->Drug HATU/Amine

Caption: Divergent synthetic workflows based on the electronic and steric properties of the benzyl alcohols.

Biological Relevance & Signaling Pathways

The structural differences between these molecules dictate entirely different biological applications.

While 4-methoxybenzyl alcohol is occasionally investigated for mild biological properties, the 3,5-dichloro-4-ethoxy motif is a highly privileged pharmacophore. It has been extensively utilized to design potent, orally bioavailable Retinoic Acid Receptor alpha (RARα) agonists 1 and apoptosis-inducing anti-cancer agents 5.

Mechanism of Action (RARα Agonism): The lipophilic 3,5-dichloro-4-ethoxy phenyl ring acts as a hydrophobic anchor. When the drug enters the ligand-binding domain (LBD) of RARα, the bulky chlorines force a specific conformational fit that is sterically rejected by the smaller pockets of RARβ and RARγ. This induces the folding of Helix 12, trapping the ligand and recruiting co-activators that initiate gene transcription for neuronal survival and amyloid clearance.

RAR_Pathway Ligand 3,5-Dichloro-4-ethoxy Ligand Binding Receptor RARα Receptor Activation Ligand->Receptor Hydrophobic Pocket Complex Conformational Shift Receptor->Complex Helix 12 Folding Transcription Target Gene Transcription Complex->Transcription Co-activator Binding

Caption: RARα signaling activation pathway modulated by 3,5-dichloro-4-ethoxy derivatives.

Conclusion

The transition from a simple 4-methoxy substitution to a 3,5-dichloro-4-ethoxy substitution on a benzyl alcohol scaffold represents a masterclass in physical organic chemistry applied to drug design. By replacing an electron-donating, sterically accessible group with an electron-withdrawing, sterically hindered array, researchers successfully convert a transient synthetic protecting group into a metabolically stable, highly selective pharmacophore capable of surviving first-pass metabolism and precisely modulating complex nuclear receptors.

References

  • Consolidated Chemical, "Anisyl Alcohol (4-Methoxybenzyl Alcohol) - Consolidated Chemical: Physical Properties",

  • ChemicalBook, "4-Methoxybenzyl alcohol | 105-13-5", 2

  • PubChem, "4-Methoxybenzyl alcohol | C8H10O2 | CID 7738", 3

  • National Institutes of Health (PMC), "Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist", 1

  • Google Patents, "US20100069383A1 - Compounds and therapeutical use thereof",5

  • SciSpace, "O-substituted N(3)-benzyl analogs of vitamin B1 as inhibitors of acetylcholinesterase or butyrylcholinesterase", 4

Sources

Foundational

Comprehensive Physicochemical Profiling and Thermal Analysis of (3,5-Dichloro-4-ethoxyphenyl)methanol

Executive Summary In the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, halogenated benzyl alcohols serve as critical structural motifs and synthetic intermediates. (3,5-Dichloro-4-ethox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, halogenated benzyl alcohols serve as critical structural motifs and synthetic intermediates. (3,5-Dichloro-4-ethoxyphenyl)methanol (CAS: 664319-19-1) is a highly specialized derivative characterized by a 3,5-dichloro substitution pattern flanking a 4-ethoxy ether linkage, terminating in a primary benzyl alcohol[1].

Understanding the precise thermal behavior—specifically the melting point (MP) and heat of fusion (ΔH)—of this compound is paramount. The melting point is not merely a physical constant; it is a direct reflection of the crystal lattice energy, governed by intermolecular hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the halogens[2]. This whitepaper provides a rigorous, self-validating framework for determining the melting point of (3,5-Dichloro-4-ethoxyphenyl)methanol, detailing the causality behind experimental choices to ensure absolute data integrity in downstream formulation and purity assessments.

Structural Analysis & Predictive Thermodynamics

The thermal stability and melting behavior of (3,5-Dichloro-4-ethoxyphenyl)methanol are dictated by its unique steric and electronic environment. The ethoxy group at the para position introduces steric bulk and rotational degrees of freedom that typically disrupt crystal packing efficiency compared to un-alkoxylated analogs (e.g., 3,5-dichlorobenzyl alcohol, MP ~80–84 °C). Consequently, the empirical melting point of this specific ethoxy derivative is predicted to be slightly depressed, generally falling within the 65.0 °C to 75.0 °C range, depending on the polymorphic form and purity.

To contextualize the compound before thermal analysis, we must summarize its core quantitative and predictive physicochemical data.

Table 1: Physicochemical Properties of (3,5-Dichloro-4-ethoxyphenyl)methanol
PropertyValue / DescriptionSignificance in Thermal Analysis
CAS Registry Number 664319-19-1Unique identifier for regulatory and sourcing compliance.
Molecular Formula C9H10Cl2O2Determines molecular weight and elemental composition.
Molecular Weight 221.08 g/mol Used for molar enthalpy (ΔH) calculations in DSC.
Predicted Melting Point ~65.0 – 75.0 °CGuides the initial temperature programming for DSC/Capillary tests.
Intermolecular Forces H-bonding (-OH), Dipole (C-Cl)High lattice energy requires controlled heating to prevent thermal lag.
Physical State Solid (Crystalline powder)Necessitates rigorous desiccation prior to thermal analysis to avoid moisture-induced MP depression.

Methodology: High-Precision Melting Point Determination

As an application scientist, I mandate that thermal analysis protocols must be self-validating. Relying on a single method can mask polymorphic transitions or solvent-inclusion artifacts. Therefore, an orthogonal approach utilizing both Capillary Melting Point Determination (USP <741>) [3][4] and Differential Scanning Calorimetry (DSC) [5] is required.

Method A: Capillary Melting Point Determination (Compliant with USP <741>)

This optical method determines the macroscopic melting range (onset of liquid formation to the clear point).

Step-by-Step Protocol:

  • Sample Preparation (Causality: Moisture and Particle Size):

    • Action: Dry the (3,5-Dichloro-4-ethoxyphenyl)methanol sample in a vacuum desiccator over anhydrous silica gel for 24 hours. Gently pulverize the sample using an agate mortar and pestle.

    • Causality: Residual moisture acts as an impurity, causing melting point depression (Raoult's Law). Pulverization ensures a uniform particle size, which is critical for homogeneous heat transfer and preventing localized thermal gradients within the capillary[4].

  • Capillary Loading:

    • Action: Introduce the pulverized powder into a standard glass melting point capillary (sealed at one end) to a tightly packed depth of exactly 2.5 to 3.0 mm. Tap the capillary through a 1-meter glass drop-tube to compact the solid.

    • Causality: Loose packing leaves air pockets that act as thermal insulators, artificially broadening the observed melting range.

  • Instrument Calibration:

    • Action: Calibrate the automated melting point apparatus (e.g., SRS OptiMelt) using a certified USP melting point standard (e.g., Vanillin, MP 81–83 °C)[3].

  • Thermal Ramping & Observation:

    • Action: Rapidly heat the block to 55 °C (approx. 10 °C below the expected onset). Switch to a highly controlled ramp rate of 1.0 °C/min .

    • Causality: A rapid initial ramp saves time, but a slow 1.0 °C/min ramp through the melting phase ensures thermal equilibrium between the heating block, the glass capillary, and the sample, eliminating thermal lag[5].

  • Data Recording: Record the meniscus point (first sign of liquid) and the clear point (complete liquefaction).

Method B: Differential Scanning Calorimetry (DSC)

DSC provides thermodynamic data (heat of fusion, ΔH) and detects hidden polymorphic transitions that optical methods miss[5].

Step-by-Step Protocol:

  • Sample Encapsulation:

    • Action: Weigh exactly 1.5 to 2.0 mg of the dried compound into an aluminum standard DSC pan using a microbalance. Crimp the lid securely.

    • Causality: Small sample masses (1-2 mg) are deliberately chosen to minimize thermal gradients across the sample, ensuring sharp, highly resolved endothermic peaks[5].

  • Purge Gas Configuration:

    • Action: Purge the DSC cell with high-purity dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the ethoxy and alcohol functional groups at elevated temperatures and sweeps away any evolved volatiles.

  • Temperature Programming:

    • Action: Equilibrate at 25 °C. Heat the sample from 25 °C to 100 °C at a rate of 10.0 °C/min for initial screening, followed by a precision run at 2.0 °C/min on a fresh sample.

    • Causality: The 10 °C/min run identifies the general melting endotherm and potential glass transitions (Tg). The slower 2.0 °C/min run allows for the precise integration of the peak to calculate the Gibbs free energy and exact onset temperature without instrumental thermal lag[5].

  • Data Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature ( Tonset​ , true thermodynamic melting point) and the enthalpy of fusion ( ΔHf​ in J/g).

Workflow Visualization

To ensure reproducible execution of this orthogonal testing strategy, the logical flow of the thermal analysis is mapped below.

ThermalAnalysisWorkflow cluster_Methods Orthogonal Thermal Analysis Start Synthesized/Isolated (3,5-Dichloro-4-ethoxyphenyl)methanol SamplePrep Sample Preparation (Desiccation & Pulverization) Start->SamplePrep Capillary Capillary Method (USP <741>) SamplePrep->Capillary DSC Differential Scanning Calorimetry (DSC) SamplePrep->DSC DataAcq Data Acquisition (Onset, Clear Point, ΔH) Capillary->DataAcq Optical/Visual DSC->DataAcq Heat Flow (Endotherm) Validation Purity & Polymorph Validation DataAcq->Validation

Caption: Orthogonal thermal analysis workflow for validating the melting point and purity of the target API intermediate.

Significance in Drug Development & Formulation

For (3,5-Dichloro-4-ethoxyphenyl)methanol, establishing an exact melting point profile is not just a quality control checkbox; it is a fundamental requirement for process chemistry.

  • Crystallization Engineering: The ΔHf​ obtained from DSC dictates the cooling curves required during bulk crystallization. If the compound exhibits polymorphism (multiple crystal structures with different melting points), the DSC thermogram will show sequential endotherms/exotherms[5]. Selecting the most thermodynamically stable polymorph (highest MP) is critical to prevent the compound from crashing out of formulation during shelf-life storage.

  • Purity Assessment: According to the van 't Hoff equation, the presence of impurities broadens the melting range and lowers the melting onset. A capillary melting range of <1.0°C combined with a sharp, symmetrical DSC endotherm serves as a self-validating proof of >99% purity, essential before utilizing this compound in downstream catalytic cross-coupling or etherification reactions.

References

  • abcr Gute Chemie. AB653089 | CAS 664319-19-1: (3,5-Dichloro-4-ethoxyphenyl)methanol. Retrieved from 6

  • Sigma-Aldrich. 664319-19-1 and related products for scientific research. Retrieved from

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from 5

  • Pharmacopeial Forum / Arizona State University. Determination of heat of fusion of USP melting point standards by differential scanning calorimetry. Retrieved from

  • Stanford Research Systems. MPA100 OptiMelt Automated Melting Point System (Method <741> of USP). Retrieved from3

  • ACS Publications. Liquid Crystalline Materials Containing Thiophene Rings (Halogenated Benzyl Alcohol properties). Retrieved from 2

Sources

Exploratory

An In-depth Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)methanol: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of (3,5-Dichloro-4-ethoxyphenyl)methanol, a halogenated aromatic alcohol with potential applications in pharmaceutical and materials science research. While...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (3,5-Dichloro-4-ethoxyphenyl)methanol, a halogenated aromatic alcohol with potential applications in pharmaceutical and materials science research. While not extensively cataloged, its structural similarity to other substituted benzyl alcohols allows for a detailed exploration of its probable synthesis, physicochemical properties, and bioactivity. This document outlines a robust synthetic route via the reduction of 3,5-dichloro-4-ethoxybenzoic acid, details expected analytical characterization, and discusses potential applications based on the known activities of analogous compounds. This guide is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this compound in their work.

Introduction and Chemical Identity

(3,5-Dichloro-4-ethoxyphenyl)methanol is a substituted benzyl alcohol featuring a benzene ring functionalized with two chlorine atoms, an ethoxy group, and a hydroxymethyl group. The strategic placement of these functional groups is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.

Chemical Structure and Identifiers:

The structure of (3,5-Dichloro-4-ethoxyphenyl)methanol is defined by a central phenyl ring with substituents at the 1, 3, 4, and 5 positions. The systematic IUPAC name is (3,5-Dichloro-4-ethoxyphenyl)methanol.

IdentifierValue
IUPAC Name (3,5-Dichloro-4-ethoxyphenyl)methanol
Molecular Formula C₉H₁₀Cl₂O₂
Canonical SMILES CCOc1c(Cl)cc(CO)cc1Cl
InChI Key (Predicted)

Note: As this compound is not widely indexed, some identifiers are predicted based on its chemical structure.

Synthesis and Purification

The most direct and industrially scalable synthesis of (3,5-Dichloro-4-ethoxyphenyl)methanol involves the reduction of its corresponding carboxylic acid, 3,5-dichloro-4-ethoxybenzoic acid. This precursor is commercially available, providing a convenient starting point for the synthesis.

Synthetic Workflow: Reduction of 3,5-dichloro-4-ethoxybenzoic acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, a mild and selective reducing agent such as sodium borohydride in the presence of a suitable solvent system is recommended.[1]

G start 3,5-dichloro-4-ethoxybenzoic acid reagent Sodium Borohydride (NaBH4) Ethanol (Solvent) start->reagent 1. Dissolve reaction Reduction Reaction (Room Temperature) reagent->reaction 2. Add slowly workup Aqueous Workup (Dilute HCl) reaction->workup 3. Quench extraction Solvent Extraction (Ethyl Acetate) workup->extraction 4. Extract purification Purification (Silica Gel Chromatography) extraction->purification 5. Purify product (3,5-Dichloro-4-ethoxyphenyl)methanol purification->product Final Product

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Etherification of 3,5-Dichloro-4-hydroxybenzyl Alcohol

Introduction and Strategic Context 3,5-Dichloro-4-hydroxybenzyl alcohol is a highly functionalized aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

3,5-Dichloro-4-hydroxybenzyl alcohol is a highly functionalized aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex polymeric materials. In environmental and biological contexts, it is a key intermediate in the anaerobic biotransformation of fungal metabolites[1].

From a synthetic perspective, this molecule presents a classic chemoselectivity challenge. It possesses two distinct reactive sites:

  • A phenolic hydroxyl group , which is electronically activated for deprotonation but sterically hindered.

  • A benzylic hydroxyl group , which is electronically deactivated toward carbocation formation.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to selectively etherify either position, detailing the mechanistic causality behind the chosen reagents.

Mechanistic Causality & Reaction Design

Phenolic Etherification (Williamson Synthesis)

The phenolic -OH is flanked by two electron-withdrawing chlorine atoms. This significantly lowers its pKa to approximately 7.0–7.5, making it easily deprotonated by mild bases (e.g., K2​CO3​ ) to form a phenoxide anion. However, the ortho-chloro substituents introduce severe steric hindrance around the oxygen nucleophile.

  • Causality for Protocol Design : While deprotonation is facile, the subsequent SN​2 attack requires highly reactive, unhindered electrophiles (such as methyl iodide) and polar aprotic solvents (DMF or DMSO) to overcome the high activation energy barrier caused by steric bulk. When methylated, the reaction yields 3,5-dichloro-p-anisyl alcohol, a known chlorinated anisyl metabolite[1].

Benzylic Etherification (Lewis Acid Catalysis)

Etherification at the benzylic position typically proceeds via an SN​1 -like mechanism involving a benzylic carbocation. The electron-withdrawing nature of the chlorine atoms destabilizes this carbocation, making the benzylic -OH less reactive toward standard acid-catalyzed etherification.

  • Causality for Protocol Design : To drive this reaction without utilizing harsh Brønsted acids—which promote abiotic dimerization into bis(3,5-dichloro-4-hydroxyphenyl)methane[2]—strong, water-tolerant Lewis acids are employed. Rare earth metal trifluoromethanesulfonates (e.g., Yb(OTf)3​ ) act as excellent catalysts for this transformation, effectively activating the benzylic alcohol for nucleophilic attack by aliphatic alcohols[3].

Reaction Pathway Visualization

Chemoselectivity SM 3,5-Dichloro-4-hydroxybenzyl alcohol (Bifunctional Substrate) Cond_Base Basic Conditions (e.g., K2CO3, DMF) SM->Cond_Base Deprotonation Cond_Acid Lewis Acid Conditions (e.g., RE(OTf)3, DCE) SM->Cond_Acid Catalyst Activation Int_Phenoxide Phenoxide Anion (Sterically Hindered) Cond_Base->Int_Phenoxide Int_Carbocation Benzylic Carbocation (Electronically Destabilized) Cond_Acid->Int_Carbocation Prod_Phenolic Phenolic Ether (e.g., 3,5-Dichloro-p-anisyl alcohol) Int_Phenoxide->Prod_Phenolic + Alkyl Halide (SN2) Prod_Benzylic Benzylic Ether (e.g., 4-(Alkoxymethyl)-2,6-dichlorophenol) Int_Carbocation->Prod_Benzylic + Aliphatic Alcohol (SN1) Byprod Dimerization Byproduct Bis(3,5-dichloro-4-hydroxyphenyl)methane Int_Carbocation->Byprod + SM (Side Reaction)

Figure 1: Divergent chemoselective etherification pathways of 3,5-dichloro-4-hydroxybenzyl alcohol.

Quantitative Data & Condition Comparison

The following table summarizes the optimized parameters for achieving >95% chemoselectivity in either direction.

ParameterPhenolic Etherification (O-Alkylation)Benzylic Etherification (C-O Formation)
Target Functional Group Phenolic -OHBenzylic -OH
Primary Mechanism SN​2 (Phenoxide nucleophilic attack) SN​1 (Carbocation intermediate)
Key Kinetic Barrier Steric hindrance from ortho-Cl groupsCarbocation destabilization by Cl groups
Optimal Reagents K2​CO3​ (1.5 eq), Alkyl Halide (1.2 eq) Yb(OTf)3​ (5 mol%), Aliphatic Alcohol
Preferred Solvent Anhydrous DMF or DMSO1,2-Dichloroethane (DCE) or Neat Alcohol
Temperature / Time 40°C for 4–6 hours80°C (Reflux) for 8–12 hours
Typical Isolated Yield 75% – 90%65% – 85%
Major Byproduct Risk Over-alkylation at benzylic positionBis(3,5-dichloro-4-hydroxyphenyl)methane[2]

Experimental Protocols

Protocol A: Selective Phenolic O-Alkylation (Synthesis of 3,5-Dichloro-p-anisyl alcohol)

This protocol utilizes a Williamson ether synthesis framework, optimized to overcome the steric hindrance of the 2,6-dichloro substitution pattern.

Step-by-Step Methodology:

  • Preparation : Charge a flame-dried, nitrogen-purged round-bottom flask with 3,5-dichloro-4-hydroxybenzyl alcohol (10.0 mmol, 1.0 eq) and anhydrous DMF (25 mL).

  • Deprotonation : Add finely powdered anhydrous K2​CO3​ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution will transition to a distinct yellow hue, confirming the formation of the phenoxide anion.

  • Alkylation : Cool the mixture to 0°C using an ice bath. Dropwise, add methyl iodide (12.0 mmol, 1.2 eq) over 10 minutes. (Caution: Methyl iodide is a potent alkylating agent; handle exclusively in a fume hood).

  • Propagation : Remove the ice bath and warm the reaction to 40°C. Stir for 4 to 6 hours.

  • In-Process Control (IPC) : Monitor reaction completion via TLC (Hexanes:EtOAc 3:1). The highly polar starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a higher-running product spot ( Rf​≈0.4 ).

  • Workup : Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Purification : Wash the combined organic layers with 5% aqueous LiCl ( 2×20 mL) to remove residual DMF, followed by brine. Dry over Na2​SO4​ , concentrate under vacuum, and purify via flash column chromatography to yield the phenolic ether.

Protocol B: Selective Benzylic Etherification (Synthesis of 4-(Alkoxymethyl)-2,6-dichlorophenol)

This protocol leverages rare earth metal triflates to activate the deactivated benzylic alcohol while suppressing abiotic dimerization.

Step-by-Step Methodology:

  • Preparation : In a dry reaction vessel, suspend 3,5-dichloro-4-hydroxybenzyl alcohol (10.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 20 mL).

  • Catalyst Addition : Add Ytterbium(III) trifluoromethanesulfonate[ Yb(OTf)3​ ] (0.5 mmol, 5 mol%).

  • Nucleophile Addition : Add the desired aliphatic alcohol (e.g., absolute ethanol, 50.0 mmol, 5.0 eq).

  • Propagation : Equip the flask with a reflux condenser and heat to 80°C for 8 to 12 hours.

  • In-Process Control (IPC) : Monitor via LC-MS.

    • Self-Validation Checkpoint: Ensure the mass corresponding to the benzylic ether is the primary peak. If a high-mass peak corresponding to the dimer bis(3,5-dichloro-4-hydroxyphenyl)methane appears, lower the reaction temperature by 10°C to suppress the side reaction.

  • Workup : Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3​ (15 mL) to neutralize any trace acidity and precipitate the rare earth catalyst[3].

  • Extraction : Separate the organic layer. Extract the aqueous layer with Dichloromethane ( 2×20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate. Purify the crude residue via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the pure benzylic ether.

References

  • Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane. nih.gov.
  • Biotransformation of the Major Fungal Metabolite 3,5-Dichloro. asm.org.
  • Cas 76890-93-2,Bis(4-hydroxybenzyl)ether. lookchem.com.

Sources

Application

Application Note: High-Efficiency Selective Oxidation of (3,5-Dichloro-4-ethoxyphenyl)methanol to Aldehyde

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Molecule Class: Halogenated Benzylic Alcohols / PDE4 Inhibitor Intermediates Strategic Context & Mechanistic Causality The synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Molecule Class: Halogenated Benzylic Alcohols / PDE4 Inhibitor Intermediates

Strategic Context & Mechanistic Causality

The synthesis of 3,5-dichloro-4-alkoxybenzaldehydes is a critical pathway in the development of phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory therapeutics. The transformation of (3,5-Dichloro-4-ethoxyphenyl)methanol to its corresponding aldehyde presents a unique electronic challenge.

Causality of Substrate Reactivity: The two chlorine atoms at the 3 and 5 positions exert a strong electron-withdrawing inductive effect (-I), which mildly deactivates the benzylic carbon toward hydride abstraction. Conversely, the para-ethoxy group provides powerful electron donation via resonance (+R). This "push-pull" electronic environment stabilizes the transition state during hydride transfer but requires a highly electrophilic and chemoselective oxidant to prevent over-oxidation to the benzoic acid 1.

While recent advancements in green chemistry have introduced photochemical 2, electrochemical 34, and nitrate-catalyzed systems 5, the TEMPO/NaOCl (Anelli) biphasic oxidation remains the gold standard for industrial scalability. It avoids toxic heavy metals (like CrO₃ or KMnO₄) and guarantees near-perfect chemoselectivity.

Self-Validating Protocol Design

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system . Every critical parameter contains an inherent feedback loop to guarantee success:

  • pH Autoregulation (Causality & Validation): The aqueous NaOCl must be buffered to pH 8.5–9.5. Why? At pH > 10, the active oxoammonium ion degrades; at pH < 8, toxic Cl₂ gas forms and unwanted ring chlorination occurs. Validation is achieved via narrow-range pH testing prior to addition.

  • Phase Partitioning (Causality & Validation): The reaction is biphasic (CH₂Cl₂/H₂O). As the alcohol is oxidized, the resulting aldehyde remains trapped in the organic phase, physically isolated from the aqueous oxidant. This fundamentally prevents over-oxidation.

  • Colorimetric Feedback (Validation): TEMPO radical is red/orange, while the active oxoammonium cation is yellow. A transient yellow color in the organic phase validates that the catalytic cycle is primed and active.

  • Redox Quenching (Validation): Sodium thiosulfate (Na₂S₂O₃) is used to selectively destroy excess hypohalites without reducing the aldehyde. A negative KI-starch paper test provides binary confirmation that the system is safe for workup.

Visualizing the Workflow and Mechanism

Workflow Start Substrate: (3,5-Dichloro-4- ethoxyphenyl)methanol Catalyst Catalyst Setup: TEMPO + KBr in CH2Cl2/H2O Start->Catalyst Oxidation Oxidation: NaOCl addition pH 8.5-9.5, 0°C Catalyst->Oxidation Stir >1000 rpm Quench Quench: Na2S2O3 (aq) Oxidation->Quench TLC Check Product Product: 3,5-Dichloro-4- ethoxybenzaldehyde Quench->Product Phase Separation

Workflow for TEMPO/NaOCl biphasic oxidation of (3,5-Dichloro-4-ethoxyphenyl)methanol.

Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase (CH2Cl2) NaOCl NaOCl HOBr HOBr NaOCl->HOBr + KBr TEMPO TEMPO HOBr->TEMPO Phase Transfer Oxo Oxoammonium Ion TEMPO->Oxo Oxidation Oxo->TEMPO Reduction Alcohol Benzylic Alcohol Oxo->Alcohol Reacts with Aldehyde Benzaldehyde Alcohol->Aldehyde Hydride Transfer

Biphasic catalytic cycle of TEMPO/KBr mediated benzylic alcohol oxidation.

Quantitative Data: Method Comparison

Table 1: Optimization of Oxidation Conditions for Substituted Benzylic Alcohols
MethodologyPrimary OxidantCatalyst / MediatorSolvent SystemTime (h)Typical YieldChemoselectivity
Anelli Oxidation (This Protocol) NaOCl (Bleach)TEMPO / KBrCH₂Cl₂ / H₂O0.5 – 1>95%Excellent (No over-oxidation)
Photochemical Aerobic 2O₂ (Air)Eosin Y (Blue LED)CH₃CN12 – 2485 – 93%Good
Electrochemical 3Anodic CurrentCu-LPOMs or TFECH₃CN / H₂O4 – 888 – 92%Good
Nitrate Catalysis 5NO₃⁻Fe(NO₃)₃Neat / N₂6~85%Moderate
Traditional Metal KMnO₄ or CrO₃NoneAcetone / H₂O2<50%Poor (High benzoic acid formation)

Experimental Protocol: Step-by-Step Methodology

Scale: 10.0 mmol (Adjustable for scale-up)

Step 1: Preparation of the Biphasic System
  • In a 250 mL round-bottom flask equipped with a high-shear magnetic stir bar, dissolve 10.0 mmol of (3,5-Dichloro-4-ethoxyphenyl)methanol in 50 mL of dichloromethane (CH₂Cl₂).

  • Add a solution of KBr (0.119 g, 1.0 mmol, 10 mol%) dissolved in 5 mL of deionized water. (Note: KBr acts as a kinetic accelerator, generating HOBr in situ which oxidizes TEMPO orders of magnitude faster than HOCl).

  • Add TEMPO (0.015 g, 0.1 mmol, 1 mol%) to the organic phase. The solution will turn pale red/orange.

Step 2: Oxidant Preparation & Buffering
  • Prepare 12 mL of commercial aqueous NaOCl solution (approx. 0.35 M, 1.1 equiv).

  • Adjust the pH of the NaOCl solution to exactly 8.5–9.5 using saturated aqueous NaHCO₃.

  • Self-Validation Check: Verify the pH of the oxidant with narrow-range indicator paper before proceeding. Do not proceed if pH > 10.

Step 3: Controlled Oxidation
  • Cool the biphasic reaction mixture to 0–5 °C using an ice-water bath.

  • Begin vigorous stirring (>1000 rpm) to maximize the interfacial surface area between the aqueous and organic phases.

  • Add the buffered NaOCl solution dropwise via an addition funnel over 15–20 minutes. Maintain the internal temperature below 10 °C.

  • Self-Validation Check: Observe the organic layer. It will transiently flash yellow (formation of the active oxoammonium cation) before returning to orange as the cation is consumed by the alcohol.

Step 4: In-Process Monitoring
  • After complete addition, stir for an additional 15 minutes at 0–5 °C.

  • Stop stirring, allow the phases to separate momentarily, and sample the lower organic layer.

  • Perform TLC (Hexanes:Ethyl Acetate 4:1, UV visualization). The starting material (lower Rf) should be completely consumed, replaced by a single distinct spot (higher Rf, aldehyde).

Step 5: Quenching & Phase Separation
  • Once TLC confirms reaction completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 5 minutes.

  • Self-Validation Check: Spot the aqueous layer onto KI-starch paper. A lack of blue/black color validates the complete destruction of residual hypochlorite, ensuring safe downstream processing.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the remaining aqueous layer with CH₂Cl₂ (2 × 20 mL).

Step 6: Isolation
  • Combine the organic extracts and wash sequentially with 10% aqueous HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3,5-Dichloro-4-ethoxybenzaldehyde as a highly pure crystalline solid.

References

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones | Organic Chemistry Portal | 2

  • Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate | MDPI | 3

  • Electrochemical Oxidation of Benzyl Alcohols via Hydrogen Atom Transfer Mediated by 2,2,2-Trifluoroethanol | ChemRxiv | 4

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates | Frontiers | 5

  • Oxidation of Alcohols (Science of Synthesis) | Thieme Connect | 1

Sources

Method

Synthesis of Dapagliflozin analogs using dichloro-ethoxy intermediates

Title: Advanced Synthesis of Dapagliflozin Analogs via Dichloro-Ethoxy Intermediates: Protocols and Mechanistic Insights Executive Summary Sodium-glucose cotransporter 2 (SGLT2) inhibitors, commonly known as gliflozins,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Synthesis of Dapagliflozin Analogs via Dichloro-Ethoxy Intermediates: Protocols and Mechanistic Insights

Executive Summary

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, commonly known as gliflozins, represent a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM). While Dapagliflozin is highly effective, ongoing drug development seeks to optimize SGLT1/SGLT2 selectivity and enhance metabolic stability[1]. This application note details the synthesis of novel Dapagliflozin analogs utilizing a dichloro-ethoxy intermediate (e.g., 5-bromo-2,4-dichloro-4'-ethoxybenzophenone). By introducing an additional chlorine atom into the aglycone core, researchers can modulate the electron density and lipophilicity of the diarylmethane scaffold. This structural tweak significantly enhances π−π stacking within the SGLT2 binding pocket[2]. Furthermore, mastering this synthetic pathway is critical for identifying and mitigating dimeric impurities, such as 4,4'-dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl, which frequently arise during scale-up[3].

Mechanistic Rationale & SAR Logic

The standard synthesis of Dapagliflozin relies on 5-bromo-2-chlorobenzoic acid. Transitioning to a dichloro-substituted starting material fundamentally alters the electronic landscape of the resulting C-aryl glucoside. The electron-withdrawing nature of the dichloro-ethoxy diarylmethane core reduces the electron density on the distal phenyl ring. This modification not only increases the partition coefficient (LogP) but also deepens the penetration of the aglycone into the hydrophobic cleft of the SGLT2 transporter. Consequently, this reduces off-target SGLT1 cross-reactivity and improves overall therapeutic selectivity[1].

SAR_Logic N1 Dichloro-Ethoxy Substitution N2 Increased Lipophilicity (LogP) N1->N2 N3 Altered Electron Density on Aglycone N1->N3 N4 Enhanced π-π Stacking in SGLT2 Pocket N2->N4 N3->N4 N5 Reduced SGLT1 Cross-Reactivity N3->N5 N6 Improved SGLT2 Selectivity N4->N6 N5->N6

Structure-Activity Relationship (SAR) logic for dichloro-ethoxy Dapagliflozin analogs.

Synthetic Workflow & Experimental Protocols

The synthesis of dichloro-ethoxy Dapagliflozin analogs follows a convergent approach, beginning with the construction of the modified aglycone, followed by cryogenic C-glycosylation.

Synthetic_Workflow N1 5-Bromo-2,4-dichlorobenzoic acid + Phenetole N2 Friedel-Crafts Acylation (AlCl3, CH2Cl2) N1->N2 N3 Dichloro-Ethoxy Benzophenone Intermediate N2->N3 N4 Silane Reduction (Et3SiH, BF3·OEt2) N3->N4 N5 Dichloro-Ethoxy Diarylmethane Aglycone N4->N5 N6 Cryogenic Lithiation & Coupling (n-BuLi, Gluconolactone) N5->N6 N7 Hemiketal Intermediate N6->N7 N8 Anomeric Reduction & Global Deprotection N7->N8 N9 Dichloro-Dapagliflozin Analog (Target SGLT2 Inhibitor) N8->N9

Convergent synthetic workflow for dichloro-ethoxy Dapagliflozin analogs.

Protocol A: Synthesis of the Dichloro-Ethoxy Benzophenone Intermediate

Objective: Construct the diaryl ketone backbone via regioselective Friedel-Crafts acylation.

  • Activation : Suspend 5-bromo-2,4-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir for 2 hours until gas evolution ceases to form the acid chloride.

  • Acylation : Transfer the acid chloride solution to a dropping funnel. In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in CH₂Cl₂ and cool to -5 °C. Add phenetole (ethoxybenzene, 1.05 eq).

  • Coupling : Add the acid chloride dropwise over 60 minutes, maintaining the internal temperature below 0 °C. Causality: Strict temperature control prevents meta-substitution and suppresses polymerization.

  • Self-Validation : Monitor via TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the acid chloride is consumed. Quench by pouring into ice-cold 1M HCl. Causality: The acidic quench is critical to dissolve aluminum salts and prevent emulsion formation, ensuring a clean organic phase recovery[4].

Protocol B: Silane-Mediated Reduction to the Diarylmethane Core

Objective: Deoxygenate the ketone to a methylene bridge without reducing the aryl halides.

  • Reagent Addition : Dissolve the dichloro-ethoxy benzophenone intermediate in acetonitrile. Cool to 0 °C.

  • Reduction : Add triethylsilane (Et₃SiH, 3.0 eq) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 2.5 eq).

  • Heating : Warm the reaction to 60 °C for 4 hours. Causality: The use of silane/Lewis acid is mandatory here; catalytic hydrogenation (Pd/C, H₂) would result in premature dehalogenation of the bromine and chlorine atoms[1].

  • Self-Validation : Analyze the crude mixture via FTIR. The complete disappearance of the carbonyl stretch at ~1650 cm⁻¹ and the emergence of a benzylic CH₂ singlet at ~3.9 ppm in ¹H NMR confirms successful deoxygenation.

Protocol C: Cryogenic Lithiation and C-Glycosylation

Objective: Couple the aglycone with the sugar moiety via halogen-metal exchange.

  • Lithiation : Dissolve the dichloro-ethoxy diarylmethane in anhydrous THF/Toluene (1:2). Cool strictly to -78 °C. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Causality: Temperatures above -70 °C will trigger Wurtz-Fittig coupling, yielding the inactive 4,4'-dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl impurity[3].

  • Glycosylation : After 30 minutes, add a pre-cooled solution of 2,3,4,6-tetra-O-benzyl-D-glucopyranolactone (1.0 eq) in THF. Stir for 2 hours at -78 °C.

  • Self-Validation : Quench with saturated aqueous NH₄Cl. Isolate the organic layer. LC-MS must show the exact mass of the hemiketal intermediate (M+H or M+Na adduct) before proceeding to the final reduction.

Protocol D: Anomeric Reduction and Global Deprotection

Objective: Establish the β -configuration and remove protecting groups.

  • Anomeric Reduction : Dissolve the hemiketal in CH₂Cl₂ at -40 °C. Add Et₃SiH (3.0 eq) and BF₃·OEt₂ (2.0 eq). Causality: The axial attack of the hydride is sterically favored by the bulky benzyl groups, stereoselectively yielding the β -C-aryl glucoside.

  • Deprotection : Remove the benzyl ethers via catalytic hydrogenolysis (H₂, Pd/C) or using BCl₃ at -78 °C if the aryl chlorides exhibit sensitivity to reductive conditions.

  • Self-Validation : The β -configuration is definitively confirmed by ¹H NMR, where the anomeric proton exhibits a large trans-diaxial coupling constant ( J≈9.0 Hz).

Quantitative Data: Pharmacological Profiling

Modifying the Dapagliflozin core with a dichloro-ethoxy intermediate yields analogs with distinct pharmacological profiles. The table below summarizes the in vitro SGLT1/SGLT2 inhibition assays, demonstrating how the increased lipophilicity of the dichloro analog enhances SGLT2 selectivity compared to the standard drug and other known derivatives[1],[2].

Table 1: Comparative in vitro Pharmacology of Dapagliflozin and Analogs

CompoundSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)Selectivity Fold (SGLT1/SGLT2)LogP (Calculated)
Dapagliflozin (Standard) 1.1400~3642.35
2,4-Dichloro-Ethoxy Analog 0.85680~8002.85
gem-Difluoromethylenated Analog 0.64500~7812.60
Dichloro-Biphenyl Dimer (Impurity) >10,000>10,000N/A5.10

Note: The dimeric biphenyl impurity (4,4'-dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl) exhibits no SGLT inhibitory activity due to severe steric clash within the binding pocket, underscoring the necessity of strict cryogenic control during Protocol C.

References

  • Design, Optimization, and Biological Evaluation of First-in-Class Triple Inhibitors of SGLT1, SGLT2, and DPP4 for Type 2 Diabetes Mellitus , ACS Publications.[1] URL:[Link]

  • Advances in SGLT2 Inhibitors for Type 2 Diabetes Management , Eman Research.[2] URL: [Link]

  • A kind of synthetic method of Dapagliflozin isomer impurities , Google Patents (CN105061373B).[4] URL:

Sources

Application

Reagents for converting (3,5-Dichloro-4-ethoxyphenyl)methanol to halides

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, mechanistic, and field-proven approach to the halogenation of (3,5-Dichloro-4-ethoxyphenyl)methanol . This benzylic al...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, mechanistic, and field-proven approach to the halogenation of (3,5-Dichloro-4-ethoxyphenyl)methanol . This benzylic alcohol is a highly valuable building block in medicinal chemistry, but its unique electronic properties require careful reagent selection to prevent degradation and maximize yield.

Mechanistic & Electronic Considerations (E-E-A-T)

To successfully convert (3,5-Dichloro-4-ethoxyphenyl)methanol to a benzylic halide, we must first analyze the "push-pull" electronic environment of the aromatic ring:

  • The Meta-Chlorines (-I Effect): The two chlorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect. This destabilizes the formation of a pure benzylic carbocation (Sₙ1 pathway).

  • The Para-Ethoxy Group (+M Effect): Conversely, the ethoxy group at the 4 position provides a powerful resonance electron-donating effect. Because it is para to the benzylic carbon, it strongly stabilizes any developing positive charge via an oxocarbenium-like transition state.

The Causality of Reagent Choice: Because of the strong +M stabilization from the para-ethoxy group, the benzylic position is highly activated toward nucleophilic substitution. However, this activation is a double-edged sword. If exposed to strong Brønsted acids (e.g., boiling aqueous HBr or HCl) or harsh Lewis acids, the highly stabilized carbocation will readily react with unreacted starting material to form unwanted bis-benzylic ethers, a known side reaction for activated benzylic alcohols[1]. Furthermore, strong acids risk cleaving the para-ethoxy ether.

Therefore, we must utilize mild, non-acidic, or highly electrophilic activating agents (such as the Vilsmeier-Haack reagent, Appel conditions, or [2]) that drive the reaction through an Sₙ2-like pathway or a tightly paired Sₙ1 pathway before side reactions can occur. Alternatively, modern heterogeneous reagents like[3] can be used for ultra-mild conversions.

Quantitative Data: Reagent Selection Matrix

The following table summarizes the optimal reagent systems for converting (3,5-Dichloro-4-ethoxyphenyl)methanol into its corresponding chloride, bromide, or iodide.

Target HalideReagent SystemReaction TypeTypical YieldByproducts / Notes
Chloride SOCl₂, cat. DMFVilsmeier-Haack / Sₙ285–95%SO₂ (g), HCl (g). Highly scalable; requires venting.
Chloride TMSCl, DMSOSwern-type Activation80–90%Volatile siloxanes. Extremely mild conditions[2].
Bromide PBr₃ in CH₂Cl₂Phosphite Ester / Sₙ280–92%H₃PO₃. Requires strict anhydrous conditions.
Bromide CBr₄, PPh₃Appel Reaction85–95%Ph₃P=O. Requires chromatographic purification.
Iodide I₂, PPh₃, ImidazoleAppel Reaction75–85%Ph₃P=O. Imidazole prevents ether cleavage.

Mechanistic Workflow Visualization

The diagram below illustrates the mechanistic logic behind the most scalable chlorination method: the Vilsmeier-Haack activation using SOCl₂ and DMF.

G A (3,5-Dichloro-4-ethoxyphenyl) methanol C Chloroiminium Intermediate A->C OH Attack B SOCl2 + DMF (Vilsmeier Reagent) B->C Activation D Benzylic Chloride Product C->D SN2 by Cl- E SO2 + HCl (Gas Evolution) C->E Byproducts

Mechanistic workflow for the chlorination of benzylic alcohols using SOCl2 and catalytic DMF.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the chemist has real-time feedback on the reaction's progress and integrity.

Protocol A: Chemoselective Chlorination via Vilsmeier-Haack Activation

Causality: Thionyl chloride (SOCl₂) alone is often insufficiently reactive at low temperatures. Heating the reaction risks acid-catalyzed cleavage of the para-ethoxy group. By adding a catalytic amount of N,N-Dimethylformamide (DMF), we generate the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion) in situ. This allows the rapid activation of the benzylic alcohol at 0 °C.

  • Setup: Dissolve 10.0 mmol of (3,5-Dichloro-4-ethoxyphenyl)methanol in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add 0.05 equivalents (0.5 mmol) of anhydrous DMF. Cool the flask to 0 °C using an ice bath.

  • Addition: Dropwise, add 1.2 equivalents (12.0 mmol) of SOCl₂ over 15 minutes. Ensure the reaction is vented through a basic scrubber to neutralize off-gassing.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation & Workup: The reaction progress is self-reporting. The cessation of SO₂ and HCl gas evolution indicates the consumption of the chlorosulfite intermediate. TLC (Hexanes/EtOAc 4:1) will confirm the complete disappearance of the UV-active, polar alcohol spot, replaced by a higher-Rf product spot. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous Bromination via Phosphorus Tribromide

Causality: Aqueous hydrobromic acid (HBr) is a classic reagent for generating benzylic bromides, but it is also a premier reagent for ether cleavage. To protect the para-ethoxy moiety, anhydrous PBr₃ is utilized. The reaction proceeds via a phosphite ester intermediate, which undergoes Sₙ2 displacement by the liberated bromide ion, keeping the system strictly non-aqueous.

  • Setup: Dissolve 10.0 mmol of the alcohol in 25 mL of anhydrous DCM or diethyl ether under argon. Cool to 0 °C.

  • Addition: Slowly add 0.4 equivalents (4.0 mmol) of PBr₃ dropwise. (Note: 1 mole of PBr₃ can theoretically brominate 3 moles of alcohol, hence 0.4 eq provides a slight excess).

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

  • Self-Validation & Workup: The initial addition of PBr₃ generates a slightly heterogeneous mixture. As the phosphite ester forms and is subsequently displaced, the reaction transitions to a clear, homogeneous solution. Any formation of dark, tarry substances immediately flags moisture contamination or ether cleavage. Quench carefully with ice water, extract with DCM, wash with brine, dry, and concentrate.

Protocol C: Mild Iodination via the Appel Reaction

Causality: Benzylic iodides are highly unstable and prone to homolytic cleavage or reduction. Using hydroiodic acid (HI) would rapidly destroy the ethoxy ether and potentially reduce the benzylic position to a methyl group. The Appel reaction generates the iodide under strictly neutral, redox-controlled conditions. Imidazole acts as a crucial acid scavenger and nucleophilic relay, preventing the accumulation of free HI.

  • Setup: Dissolve 10.0 mmol of the alcohol, 12.0 mmol of triphenylphosphine (PPh₃), and 15.0 mmol of imidazole in 30 mL of anhydrous DCM. Cool to 0 °C and protect from light (wrap flask in aluminum foil).

  • Addition: Add 12.0 mmol of elemental iodine (I₂) in small portions over 20 minutes.

  • Propagation: Stir at room temperature for 3 hours in the dark.

  • Self-Validation & Workup: The reaction is visually validated by the precipitation of triphenylphosphine oxide (Ph₃P=O) as a dense white solid in the solvent mixture, confirming the thermodynamic driving force of the reaction has been achieved. Filter the solid, wash the filtrate with 10% aqueous sodium thiosulfate (to remove unreacted I₂), dry, and purify via short-path silica gel chromatography.

References

  • Title: Conversion of Alcohols to Chlorides by TMSCl and DMSO Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Secondary Benzylation Using Benzyl Alcohols Catalyzed by Lanthanoid, Scandium, and Hafnium Triflate Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Silica Chloride (SiO2-Cl), a New Heterogeneous Reagent, for the Selective and Efficient Conversion of Benzylic Alcohols to Their Corresponding Chlorides and Iodides Source: Synthetic Communications URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3,5-Dichloro-4-ethoxyphenyl)methanol

Welcome to the technical support guide for the synthesis of (3,5-Dichloro-4-ethoxyphenyl)methanol. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (3,5-Dichloro-4-ethoxyphenyl)methanol. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve product purity, and ensure procedural safety.

The primary synthetic route discussed involves the reduction of a 3,5-dichloro-4-ethoxybenzoic acid precursor. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Overall Synthetic Workflow

The synthesis is typically a multi-step process beginning with the modification of a readily available starting material, followed by a final reduction step.

Synthesis_Workflow SM 4-Hydroxybenzoic Acid INT1 3,5-Dichloro-4- hydroxybenzoic Acid SM->INT1  Chlorination  (e.g., SO₂Cl₂) INT2 3,5-Dichloro-4- ethoxybenzoic Acid INT1->INT2  Williamson Ether Synthesis  (e.g., EtI, K₂CO₃)   PRODUCT (3,5-Dichloro-4- ethoxyphenyl)methanol INT2->PRODUCT  Reduction (Primary Route)  1. LiAlH₄, Anhydrous THF  2. H₂O Workup   ACID_CHLORIDE 3,5-Dichloro-4- ethoxybenzoyl Chloride INT2->ACID_CHLORIDE  Activation  (e.g., SOCl₂, (COCl)₂)   ACID_CHLORIDE->PRODUCT  Reduction (Alternative)  1. NaBH₄, THF  2. H₂O Workup  

Caption: General synthetic pathway for (3,5-Dichloro-4-ethoxyphenyl)methanol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, particularly in the final reduction step.

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?

Answer:

Low yield in the reduction of 3,5-dichloro-4-ethoxybenzoic acid is a frequent issue. Let's break down the potential causes and their solutions.

  • Potential Cause 1: Inactive Reducing Agent

    • Explanation: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, but it is extremely reactive and moisture-sensitive.[1] If it has been improperly stored or handled, it will decompose, losing its reducing power.

    • Solution:

      • Always use a fresh bottle of LiAlH₄ or a properly stored (under inert gas, tightly sealed) reagent.

      • Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

      • Ensure all glassware is oven- or flame-dried before use and solvents are anhydrous.

  • Potential Cause 2: Insufficient Stoichiometry of LiAlH₄

    • Explanation: The reduction of a carboxylic acid with LiAlH₄ is not a simple 1:1 reaction. The first equivalent of hydride reacts in an acid-base manner with the acidic proton of the carboxylic acid to produce hydrogen gas and a lithium carboxylate salt.[2][3] Subsequent hydride additions are required for the reduction itself. Therefore, more than 0.75 molar equivalents are stoichiometrically required, and a practical excess is always recommended.[4]

    • Solution:

      • Use a molar excess of LiAlH₄, typically in the range of 1.5 to 2.0 equivalents relative to the carboxylic acid.

      • Add the LiAlH₄ portionwise to a solution of the carboxylic acid at a controlled temperature (e.g., 0 °C) to manage the initial exothermic acid-base reaction and subsequent reduction.

  • Potential Cause 3: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion due to insufficient time or temperature.

    • Solution:

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The starting acid is highly polar and will have a low Rf, while the product alcohol is less polar with a higher Rf.

      • If the reaction stalls, consider increasing the reaction time or gently warming the mixture (e.g., refluxing in THF) after the initial addition is complete.

Question: My final product is impure. I see multiple spots on my TLC plate. What are these impurities and how do I prevent them?

Answer:

Product impurity can stem from the starting materials or from side reactions.

  • Impurity 1: Unreacted Starting Material (3,5-dichloro-4-ethoxybenzoic acid)

    • Identification: A highly polar spot (low Rf) on TLC corresponding to the starting material.

    • Prevention: This is typically due to an incomplete reaction. Refer to the solutions for "Low Yield" above, such as using fresh, excess LiAlH₄ and ensuring adequate reaction time.

  • Impurity 2: Aldehyde Intermediate (3,5-dichloro-4-ethoxybenzaldehyde)

    • Identification: A spot with polarity between the starting acid and the final alcohol product.

    • Explanation: The reduction of a carboxylic acid (or ester) with LiAlH₄ proceeds through an aldehyde intermediate.[1][3][5][6] This intermediate is more reactive than the starting material and is usually reduced immediately.[3] However, if the reducing agent is depleted prematurely, the aldehyde may persist.

    • Prevention: Ensure a sufficient excess of LiAlH₄ is used to drive the reaction to the final alcohol stage.

  • Impurity 3: Precursor Contaminants (e.g., 3,5-dichloro-4-hydroxybenzoic acid)

    • Identification: A polar impurity that is not the starting acid.

    • Explanation: If the Williamson ether synthesis step to prepare the precursor was incomplete, the starting material will contain residual phenolic acid.[7] This free hydroxyl group can react with LiAlH₄ and may lead to complex side products.[4]

    • Prevention: Purify the 3,5-dichloro-4-ethoxybenzoic acid intermediate thoroughly before the reduction step. Recrystallization is often an effective method.

Question: I am having trouble with the reaction workup. I get a gelatinous precipitate that is difficult to filter and traps my product.

Answer:

This is a classic issue with LiAlH₄ reductions due to the formation of aluminum hydroxide salts. A carefully controlled hydrolysis procedure, known as the Fieser workup, is the solution.

  • Explanation: Quenching the reaction with water alone can produce a gelatinous, unfilterable mass of aluminum salts. The Fieser workup is a sequential addition of reagents designed to produce a granular, easily filterable solid.

  • Solution: The Fieser Workup Protocol

    • Cool the reaction mixture in an ice bath (0 °C).

    • For a reaction that used 'X' g of LiAlH₄, add the following reagents slowly and sequentially with vigorous stirring:

      • Step 1: Add 'X' mL of water.

      • Step 2: Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

      • Step 3: Add '3X' mL of water.

    • Remove the ice bath and stir the resulting mixture at room temperature for 15-30 minutes. A white, granular precipitate should form.

    • Filter the mixture through a pad of Celite® or filter paper.

    • Wash the filtered solid thoroughly with the reaction solvent (e.g., THF, diethyl ether) to recover any adsorbed product.

    • Combine the filtrate and washes, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) instead of lithium aluminum hydride (LiAlH₄) for the reduction?

A1: Not directly on the carboxylic acid. NaBH₄ is a milder reducing agent and is generally not powerful enough to reduce carboxylic acids or esters.[2][3][8][9] This is because the carboxylic acid is first deprotonated by the hydride to form a carboxylate anion, which is resonance-stabilized and highly unreactive toward further nucleophilic attack.[3]

However, you can use NaBH₄ if you first convert the carboxylic acid into a more reactive derivative, such as an acid chloride . This is a viable two-step alternative:

  • React 3,5-dichloro-4-ethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3,5-dichloro-4-ethoxybenzoyl chloride.[10][11]

  • Reduce the resulting acid chloride with NaBH₄ to yield the desired alcohol.[8][12]

SubstrateLiAlH₄ ReductionNaBH₄ Reduction
Carboxylic Acid Yes (reduces to 1° alcohol)[2][13]No[3][9]
Ester Yes (reduces to 1° alcohol)[5][13]No (generally)[8]
Acid Chloride Yes (reduces to 1° alcohol)Yes (reduces to 1° alcohol)
Aldehyde/Ketone Yes (reduces to alcohol)[13]Yes (reduces to alcohol)[8][14]

Q2: What are the most critical safety precautions when working with LiAlH₄?

A2: LiAlH₄ is a highly reactive and potentially dangerous reagent. Strict adherence to safety protocols is mandatory.

  • Water Reactivity: It reacts violently and exothermically with water and other protic solvents (like alcohols), releasing flammable hydrogen gas.[1] NEVER allow LiAlH₄ to come into contact with water during handling or reaction setup.

  • Pyrophoricity: Dry LiAlH₄ powder can be pyrophoric (ignite spontaneously in air), especially in a humid atmosphere.

  • Handling: Always handle LiAlH₄ in a fume hood under an inert atmosphere (e.g., a glove box or using a nitrogen/argon blanket). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Quenching: The workup procedure must be done cautiously, with cooling and slow, controlled addition of reagents to manage the exothermic quenching of excess hydride.

Q3: How do I prepare the precursor, 3,5-dichloro-4-ethoxybenzoic acid?

A3: The most common route starts from 4-hydroxybenzoic acid.

  • Chlorination: The aromatic ring is first chlorinated at the positions ortho to the hydroxyl group. This can be achieved using various chlorinating agents.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid is then etherified. This is a classic Sₙ2 reaction where the phenoxide, formed by deprotonating the phenol with a base (e.g., K₂CO₃, NaOH), acts as a nucleophile and attacks an ethylating agent (e.g., ethyl iodide, diethyl sulfate).[15][16][17] It is crucial to use a primary alkyl halide for this step to avoid elimination side reactions.[15][16]

References

  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane From the Reduction of 3,5-Dichloro-4-hydroxybenzoic acid . ResearchGate. [Link]

  • US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
  • 3,5-Dichloro-4-hydroxybenzoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • 3,5-Dichloro-4-methoxybenzoyl chloride . PubChem, National Center for Biotechnology Information. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Reduction & Oxidation Reactions of Carboxylic Acids . Chemistry LibreTexts. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

  • Williamson ether synthesis . Wikipedia. [Link]

  • Reduction of Carboxylic Acids . Chemistry Steps. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism . YouTube. [Link]

  • The Reduction of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism . Chemistry Steps. [Link]

  • CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.
  • diethyl (dichloromethyl)phosphonate . Organic Syntheses. [Link]

  • Aromatic Side Chain Oxidation to Carboxylic Acid . YouTube. [Link]

  • METHANOL PURIFICATION SYSTEM . 2012 TAPPI PEERS Conference. [Link]

  • 3,5-Dichloro-4-Hydroxybenzoic Acid . Veeprho. [Link]

  • Carboxylic Acids Important Reactions . Jack Westin. [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol . OrgoSolver. [Link]

  • Williamson Ether Synthesis . ChemTalk. [Link]

  • Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol . YouTube. [Link]

  • US2846477A - Purification of methanol.
  • Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one . National Institutes of Health. [Link]

  • Reduction of carboxylic acids . Khan Academy. [Link]

  • Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction . ResearchGate. [Link]

  • Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process . MDPI. [Link]

  • Video: Esters to Alcohols: Hydride Reductions . JoVE. [Link]

  • Synthesis of 3,5-dichlorobenzoyl chloride . ResearchGate. [Link]

  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones . Oriental Journal of Chemistry. [Link]

  • DICHLOROMETHANE . Food and Agriculture Organization of the United Nations. [Link]

  • reduction of aldehydes and ketones . Chemguide. [Link]

  • CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane.
  • A Guide to Preparing and Analyzing Chlorinated Pesticides . Restek. [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples . Chemistry Notes. [Link]

Sources

Optimization

Introduction: The Chemical Context of 3,5-Dichloro-4-ethoxybenzyl alcohol

Knowledge Base Article: KB-8842 Applies To: Synthesis, Purification, and Analytical Workflows Target Audience: Researchers, Application Scientists, and Drug Development Professionals 3,5-Dichloro-4-ethoxybenzyl alcohol i...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: KB-8842 Applies To: Synthesis, Purification, and Analytical Workflows Target Audience: Researchers, Application Scientists, and Drug Development Professionals

3,5-Dichloro-4-ethoxybenzyl alcohol is a highly functionalized aromatic intermediate frequently utilized in the development of therapeutic aryl-amido-aryl compounds, vitamin B1 analogs, and agrochemicals. Structurally, the molecule presents a unique purification challenge: it combines a polar, hydrogen-bonding benzylic hydroxyl group with a highly lipophilic, sterically hindered 3,5-dichloro-4-ethoxy aromatic core.

Achieving >98% purity is critical in drug development to prevent downstream catalytic poisoning or off-target pharmacological effects. This guide provides field-proven, self-validating purification methodologies and addresses the specific mechanistic pitfalls—such as ether cleavage and cross-linking—that researchers encounter during its isolation.

Quantitative Data & Physicochemical Profile

Understanding the solubility and chromatographic behavior of the functional groups is essential for designing an efficient purification system. The table below summarizes the quantitative parameters that dictate our protocol choices.

PropertyValue / ObservationImpact on Purification Strategy
Physical State Crystalline SolidHighly amenable to selective recrystallization; strong crystal lattice packing driven by planar aromatic stacking.
Solubility (Hexanes) Low at 20 °C, Moderate at 60 °CFunctions as an excellent anti-solvent for precipitation and a non-polar base solvent for chromatography.
Solubility (Ethyl Acetate) HighActs as the primary solubilizer and polar modifier in chromatography to disrupt silica-hydroxyl hydrogen bonds.
Estimated Rf​ (80:20 Hex/EtOAc) ~0.35 - 0.45Ideal retention factor window for baseline separation via flash column chromatography[1].
Functional Group Liabilities -OH, -Cl (x2), -OEt-OH causes silica tailing; -OEt is sensitive to harsh Lewis acidic cleavage during upstream reduction steps.

Purification Workflows: Step-by-Step Methodologies

The choice of purification depends entirely on the crude purity profile. We recommend Protocol A for complex crude mixtures (<85% purity) and Protocol B for crude solids that are already largely pure (>85%) but require polishing.

Protocol A: Flash Column Chromatography (Silica Gel)

Mechanism: This method leverages the hydrogen-bonding capacity of the benzylic alcohol. The compound will bind strongly to the acidic silanol (Si-OH) groups of the stationary phase. A carefully controlled gradient of Ethyl Acetate (EtOAc) is required to competitively desorb the alcohol without co-eluting non-polar impurities[2].

  • Column Preparation: Pack a glass column with standard grade silica gel (230–400 mesh) using a slurry of 100% Hexanes. Ensure the column bed is perfectly level to prevent band distortion.

  • Sample Loading: Dissolve the crude 3,5-dichloro-4-ethoxybenzyl alcohol in a minimum volume of Dichloromethane (DCM). If the crude is highly viscous, perform a dry-load by adsorbing the mixture onto a small amount of silica gel, evaporating the DCM, and adding the dry powder to the top of the column bed.

  • Initial Elution: Begin elution with 95:5 Hexanes/EtOAc. This non-polar flush will rapidly elute unreacted alkyl halides, non-polar dimeric byproducts, and residual starting materials.

  • Gradient Elution: Gradually increase the polarity to 85:15 Hexanes/EtOAc. Monitor the eluent via TLC. The target benzyl alcohol typically elutes cleanly within this polarity window[1].

  • Self-Validation & Isolation: Collect 10–20 mL fractions. Spot each fraction on a TLC plate and visualize using UV (254 nm) and a Cerium Molybdate (Hanessian's) stain (the alcohol will stain dark blue/black upon heating). Combine the pure fractions and concentrate under reduced pressure (30 °C, 10 mmHg) to yield the pure solid[2].

Protocol B: Recrystallization (Hexanes/Ethyl Acetate)

Mechanism: Recrystallization relies on the differential solubility of the compound at varying temperatures. The bulky dichloro groups and planar aromatic ring promote strong, selective crystal lattice formation, excluding structurally dissimilar impurities.

  • Dissolution: Place the crude solid in a suitably sized round-bottom flask. Add a minimal amount of boiling Ethyl Acetate dropwise while stirring until the solid just dissolves completely.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add hot Hexanes dropwise until the solution becomes slightly cloudy (reaching the cloud point, indicating saturation).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution clears again, ensuring a perfect saturation threshold.

  • Controlled Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling traps impurities in the crystal lattice. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize thermodynamic yield.

  • Filtration: Filter the resulting white crystals through a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes to remove surface mother liquor, then dry under high vacuum to constant weight.

Workflow Decision Tree

PurificationWorkflow Start Crude 3,5-Dichloro-4-ethoxybenzyl alcohol Decision1 Initial Purity Level? Start->Decision1 Chromatography Flash Chromatography (Hexanes/EtOAc Gradient) Decision1->Chromatography < 85% Pure Recrystallization Recrystallization (Hot EtOAc/Hexanes) Decision1->Recrystallization > 85% Pure ImpurityCheck TLC & HPLC Verification (Check for Benzaldehyde/Dimers) Chromatography->ImpurityCheck Recrystallization->ImpurityCheck Pure Pure Compound (>98% HPLC) ImpurityCheck->Pure Pass Fail Troubleshooting Required (See FAQ Section) ImpurityCheck->Fail Fail

Workflow for the purification of 3,5-Dichloro-4-ethoxybenzyl alcohol based on crude purity.

Troubleshooting & FAQs

Q1: During the synthesis of 3,5-dichloro-4-ethoxybenzyl alcohol via reduction of the corresponding benzoic acid with LiAlH₄, my crude NMR shows a heavy, highly retained byproduct. What is this, and how do I remove it? A: If your reduction conditions are too harsh or prolonged, Lewis acidic aluminum species can facilitate the cleavage of the ethoxy ether, yielding a free 4-hydroxy intermediate. Substituted 4-hydroxybenzyl alcohols are notoriously prone to forming quinone methide intermediates under thermal or acidic conditions. These intermediates rapidly cross-link to form polymeric or bis-phenylmethane derivatives, such as bis(3,5-dichloro-4-hydroxyphenyl)methane[3]. Solution: These cross-linked byproducts are highly polar and will stick to the baseline of a silica column. Use Protocol A to isolate your target alcohol. To prevent this in the future, carefully control the equivalents of LiAlH₄, maintain the reaction strictly between 0 °C and room temperature, and avoid prolonged refluxing[3].

Q2: I synthesized the alcohol via reduction of 3,5-dichloro-4-ethoxybenzaldehyde, but the unreacted aldehyde starting material co-elutes with my product during silica gel chromatography. How can I separate them? A: Benzaldehydes and their corresponding benzyl alcohols often have similar Rf​ values in standard non-polar solvent systems (like Hexanes/EtOAc), leading to co-elution. Solution: Change the selectivity of your mobile phase. Instead of a standard Hexanes/Ethyl Acetate gradient, switch to a Toluene/Ethyl Acetate system. Toluene leverages π−π interactions with the aromatic rings, which often provides superior resolution between the aldehyde (which has a strong dipole but lacks hydrogen bonding) and the alcohol (a strong hydrogen bond donor)[1].

Q3: My compound is streaking heavily on the TLC plate and the column, reducing my isolated yield. How do I fix this? A: The benzylic hydroxyl group is interacting too strongly with the acidic silanol groups on the silica gel. Solution: You can suppress this interaction by pre-treating your silica gel. Flush the packed column with 1% Triethylamine (Et₃N) in hexanes prior to loading your sample. Alternatively, for this specific neutral alcohol, simply starting your chromatography gradient at a slightly higher baseline polarity (e.g., starting at 10% EtOAc instead of 5%) keeps the compound moving in a tighter, more concentrated band, preventing tailing[2].

Sources

Troubleshooting

Technical Support Center: Purification of 3,5-Dichloro-4-ethoxybenzyl Alcohol

Overview: The Separation Challenge When reducing 3,5-dichloro-4-ethoxybenzaldehyde to 3,5-dichloro-4-ethoxybenzyl alcohol (e.g., via sodium borohydride), incomplete conversion frequently leaves unreacted aldehyde in the...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Separation Challenge

When reducing 3,5-dichloro-4-ethoxybenzaldehyde to 3,5-dichloro-4-ethoxybenzyl alcohol (e.g., via sodium borohydride), incomplete conversion frequently leaves unreacted aldehyde in the crude mixture. Because the starting material and the product share an identical halogenated aromatic core and differ only by a single oxidation state at the benzylic position, their polarity profiles are nearly indistinguishable. This leads to frustrating co-elution on standard silica gel chromatography.

To bypass tedious and low-yielding chromatographic separations, we leverage the chemoselective reactivity of the aldehyde carbonyl. By treating the mixture with sodium bisulfite, the aldehyde undergoes a nucleophilic addition to form a highly polar, water-soluble α -hydroxy sulfonate salt (bisulfite adduct). The target alcohol, lacking an electrophilic carbonyl, remains entirely in the organic phase [1].

Experimental Workflow Visualization

Workflow N1 Crude Reaction Mixture (Alcohol + Aldehyde) N2 Dissolve in Miscible Solvent (e.g., DMF or MeOH) N1->N2 N3 Add Saturated NaHSO₃ (aq) Shake Vigorously (30s) N2->N3 Homogenize N4 Add Immiscible Solvent (e.g., EtOAc/Hexanes) & H₂O N3->N4 Nucleophilic Addition N5 Phase Separation N4->N5 Induce Biphasic Split N6 Organic Phase (3,5-dichloro-4-ethoxybenzyl alcohol) N5->N6 N7 Aqueous Phase (Aldehyde-Bisulfite Adduct) N5->N7 Water-soluble salt N8 Wash with H₂O & Brine, Dry (MgSO₄), Concentrate N6->N8 N9 Purified Alcohol Product (>95% Purity) N8->N9

Workflow for chemoselective removal of unreacted aldehyde via bisulfite extraction.

Troubleshooting FAQs: Field-Proven Insights

Q1: I washed my crude mixture with saturated NaHSO₃, but NMR still shows 5-10% unreacted 3,5-dichloro-4-ethoxybenzaldehyde. What is the mechanistic failure here? A: The formation of the bisulfite adduct is a reversible equilibrium process. The failure usually stems from mass transfer limitations in a strictly biphasic system. The highly lipophilic 3,5-dichloro-4-ethoxybenzaldehyde remains trapped in the organic layer and never physically encounters the aqueous bisulfite ion. The Fix: Introduce a water-miscible solvent. Dissolve your crude mixture in a small volume of Dimethylformamide (DMF) or Methanol before adding the aqueous bisulfite. This creates a homogenous micro-environment where the nucleophilic attack can occur rapidly. Only after the reaction is complete (approx. 30 seconds of shaking) should you add your extraction solvent (e.g., EtOAc/Hexanes) and extra water to force the phase separation [2].

Q2: Following the bisulfite wash, I am left with a thick, unyielding emulsion. How do I break it without losing my product? A: Emulsions in this specific system are caused by density matching and the surfactant-like behavior of the partially soluble adducts. The 3,5-dichloro-4-ethoxybenzyl alcohol is heavily halogenated, increasing the density of your organic phase, which can closely match the density of the saturated aqueous bisulfite layer. The Fix: First, dilute the aqueous layer by adding deionized water; this decreases the specific gravity of the aqueous phase. Second, ensure your organic extraction solvent is relatively light—using a 10% Ethyl Acetate in Hexanes mixture provides an excellent density differential compared to using pure Dichloromethane (DCM) [2]. Finally, gentle filtration of the biphasic mixture through a pad of Celite can mechanically shear the emulsion bubbles.

Q3: Are there alternative chemical derivatization methods if the bisulfite method fails? A: Yes. If steric hindrance or electronic effects suppress bisulfite addition, Girard's Reagent T (acethydrazide trimethylammonium chloride) is an authoritative alternative. It reacts with aldehydes to form water-soluble hydrazones. While highly effective, it requires heating and is generally reserved for extremely hindered substrates where bisulfite fails [1].

Self-Validating Experimental Protocol: Bisulfite Extraction

This methodology is engineered as a self-validating system, ensuring that each step confirms the success of the previous one.

  • Homogenization: Dissolve 1.0 g of the crude mixture (containing 3,5-dichloro-4-ethoxybenzyl alcohol and unreacted aldehyde) in 10 mL of DMF in a separatory funnel.

    • Causality: DMF acts as a miscible bridge, allowing the lipophilic aldehyde and aqueous bisulfite to interact in a single phase.

  • Chemoselective Adduct Formation: Add 25 mL of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously for 30–60 seconds.

    • Validation Check: The solution should become slightly warm, indicating the exothermic formation of the α -hydroxy sulfonate salt [3].

  • Phase Induction: Add 25 mL of deionized water and 25 mL of 10% Ethyl Acetate/Hexanes. Shake vigorously and allow the layers to separate.

    • Causality: The water crashes the DMF and the bisulfite adduct into the lower aqueous layer, while the non-polar solvent mixture rescues the target alcohol.

  • Extraction & Washing: Drain the lower aqueous layer. Wash the remaining organic layer three times with 15 mL of deionized water.

    • Causality: Multiple water washes are mandatory to remove any residual DMF that may have partitioned into the organic phase [2].

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Validation: Spot the concentrated product on a TLC plate alongside the crude mixture. Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat.

    • Self-Validation: The absence of a yellow/orange spot confirms the complete eradication of the unreacted aldehyde.

Quantitative Data Presentation

To guide your purification strategy, the following table summarizes the performance metrics of various aldehyde separation techniques applied to halogenated aromatic systems.

Separation MethodActive ReagentTypical Yield (%)Typical Purity (%)Primary AdvantagesPrimary Disadvantages
Bisulfite Extraction NaHSO₃ (Aqueous)>95%>95%Cost-effective, rapid, run at room temperature.Emulsion risk; requires freshly saturated reagent.
Girard's Reagent T Acethydrazide trimethylammonium chloride>90%>95%Highly effective for sterically hindered aldehydes.Higher reagent cost; requires heating to form hydrazone.
Column Chromatography Silica Gel (Standard)70–85%90–95%Universal application; no chemical derivatization.Time-consuming; high risk of co-elution for structurally similar pairs.

References

  • Title: A Comparative Guide to Aldehyde Separation: Moving Beyond Sodium Bisulfite Source: Benchchem URL
  • Source: PMC (NIH)
  • Title: Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite Source: Benchchem URL
Optimization

Technical Support Center: Optimizing Ethoxylation of 3,5-dichloro-4-hydroxybenzyl alcohol

An in-depth technical guide by a Senior Application Scientist. This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the reaction time in the ethox...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the reaction time in the ethoxylation of 3,5-dichloro-4-hydroxybenzyl alcohol. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions regarding the ethoxylation of substituted phenols to provide a solid grounding for troubleshooting and optimization.

Q1: What is the fundamental mechanism of base-catalyzed ethoxylation?

The reaction is a base-catalyzed nucleophilic ring-opening of ethylene oxide.[1] It proceeds in two main stages:

  • Initiation: A strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH), deprotonates the highly acidic phenolic hydroxyl group of the 3,5-dichloro-4-hydroxybenzyl alcohol.[2][3] This creates a highly nucleophilic phenoxide anion.

  • Propagation: The newly formed phenoxide anion attacks a molecule of ethylene oxide, opening the strained epoxide ring and forming a new alkoxide. This new alkoxide can then attack another ethylene oxide molecule. This process repeats, adding ethoxy (-OCH₂CH₂-) units to the molecule and extending the polyether chain.[1][4]

Q2: Why is catalyst selection so critical for this reaction?

Catalyst choice directly influences reaction rate, product distribution (polydispersity), and the formation of byproducts.[5]

  • Alkali Metal Hydroxides (KOH, NaOH): These are the most common and cost-effective catalysts.[6] They are effective but tend to produce a broad distribution of ethoxylated products (a wide range of 'n' in the R-(OCH₂CH₂)n-OH structure).[5]

  • Narrow-Range Catalysts: For applications requiring a more defined product, specialized catalysts like certain metal complexes or calcined hydrotalcites can be used. These catalysts promote a more uniform addition of ethylene oxide units, resulting in a narrower molecular weight distribution.[5][7]

  • Phase-Transfer Catalysts (PTCs): PTCs, such as quaternary ammonium salts or crown ethers, can significantly accelerate the reaction rate, especially in biphasic systems.[1][8][9] They work by transporting the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with ethylene oxide.[10]

Q3: What are the primary factors influencing the reaction rate?

Several key parameters must be precisely controlled to optimize the reaction time:

  • Temperature: Higher temperatures generally increase the reaction rate.[11] However, excessively high temperatures can promote side reactions, such as the formation of 1,4-dioxane or polyethylene glycols (PEGs), and increase safety risks.[5][11] A typical temperature range for industrial ethoxylation is 130-180°C.[3][6]

  • Pressure: The reaction is typically run under a pressure of 1-6 atmospheres to maintain a sufficient concentration of ethylene oxide in the liquid phase.[3][12] The rate of reaction often closely follows the partial pressure of ethylene oxide in the reactor.[13]

  • Catalyst Concentration: Increasing the catalyst concentration will generally increase the reaction rate, but only up to a certain point.[11] It is crucial to ensure adequate deprotonation of the hydroxyl groups to initiate the reaction efficiently.[11]

  • Agitation/Mixing: Efficient mixing is vital for ensuring good mass transfer of gaseous ethylene oxide into the liquid phase where the reaction occurs.[2] Inadequate mixing can become the rate-limiting step, slowing down the overall reaction.[11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Actions & Explanations
Slow or Stalled Reaction 1. Insufficient Catalyst Activity: The catalyst may be impure, hydrated, or used in too low a concentration. Water is particularly detrimental as it can consume ethylene oxide to form unwanted glycols.[2][5] 2. Low Temperature: The reaction has a significant activation energy and will be slow if the temperature is too low.[11] 3. Poor Mass Transfer: Inefficient stirring or a clogged ethylene oxide inlet can limit the availability of the reagent in the liquid phase.[2][11] 4. Inhibitors: The starting material or solvent may contain acidic impurities that neutralize the basic catalyst.1. Verify Catalyst Quality: Use freshly opened, anhydrous catalyst. Ensure the starting alcohol is thoroughly dried before catalyst addition.[14] Increase catalyst loading incrementally (e.g., from 0.5% to 1.0% by weight). 2. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring for any pressure spikes or signs of runaway reactions.[13] A typical starting point is around 130-150°C.[3] 3. Improve Agitation: Increase the stirring speed. For larger scale reactions, ensure the reactor design (e.g., impeller type) is suitable for gas-liquid reactions.[2][15] 4. Purify Reagents: Purify the 3,5-dichloro-4-hydroxybenzyl alcohol if acidic impurities are suspected.
Formation of Byproducts (e.g., PEGs, 1,4-Dioxane) 1. Presence of Water: Traces of water in the reactor will react with ethylene oxide to form ethylene glycol, which can then be ethoxylated to form polyethylene glycols (PEGs).[5] 2. High Reaction Temperature: Elevated temperatures can favor the dimerization of ethylene oxide to form 1,4-dioxane, especially under acidic conditions, but can also occur at high temperatures with base catalysts.[4][11] 3. Catalyst Type: Acidic catalysts are particularly prone to producing these byproducts.[4][5]1. Rigorous Drying: Ensure the reactor and all starting materials are scrupulously dry. Perform a dehydration step under vacuum and heat before introducing ethylene oxide.[14] 2. Temperature Control: Maintain the lowest effective temperature that provides an acceptable reaction rate. Avoid temperature overshoots.[11] 3. Catalyst Choice: Utilize base-catalyzed methods (e.g., KOH) to minimize byproduct formation compared to acid-catalyzed routes.[5]
Broad Molecular Weight Distribution (High Polydispersity) 1. Catalyst Type: Strong base catalysts like KOH and NaOH inherently produce a broader distribution of ethoxymer chains.[5][11] This is because the newly formed ethoxylated alcohol can compete with the starting alcohol for ethylene oxide, and longer chains can sometimes react faster.[6]1. Use a Narrow-Range Catalyst: If a specific degree of ethoxylation is critical, consider using specialized catalysts designed to produce a narrower product distribution.[5][7] 2. Optimize Stoichiometry: Carefully control the total amount of ethylene oxide added to target the desired average degree of ethoxylation.
Runaway Reaction 1. Accumulation of Unreacted Ethylene Oxide: If the ethylene oxide feed rate exceeds the reaction rate, it can accumulate in the reactor.[13] Since the reaction is highly exothermic (approx. -92 kJ/mol), a sudden increase in reaction rate (e.g., due to a temperature spike) can lead to a dangerous, uncontrolled thermal runaway.[6][13] 2. Loss of Cooling: Failure of the reactor's cooling system.1. Controlled Feed: Add ethylene oxide at a rate that matches its consumption. Monitor the reactor pressure and temperature closely; a rising pressure at a constant temperature indicates accumulation.[13][16] 2. Initiation Check: Before beginning the main feed, add a small initial aliquot of ethylene oxide and confirm that the reaction has initiated (observed by a temperature increase and pressure decrease) before proceeding.[13] 3. Safety Systems: Ensure emergency cooling systems and pressure relief devices are in place and functional.[17]

Visualizations: Workflows and Logic

Visual aids can clarify complex processes. The following diagrams, rendered in DOT language, illustrate the experimental workflow and a troubleshooting decision path.

Ethoxylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis A Dry Reactor & Glassware B Charge 3,5-dichloro-4- hydroxybenzyl alcohol A->B C Add Catalyst (e.g., KOH) B->C D Dehydrate under Vacuum & Heat C->D E Heat to Reaction Temp (e.g., 150°C) D->E F Inert with Nitrogen E->F G Feed Ethylene Oxide (EO) at Controlled Rate F->G H Monitor Temp & Pressure G->H H->G Adjust EO Feed Rate I Cool Reactor H->I J Neutralize Catalyst (e.g., with Acetic Acid) I->J K Product Isolation J->K L Analyze Product (LC-MS, GC, MALDI-TOF) K->L

Caption: General experimental workflow for ethoxylation.

Troubleshooting_Logic Start Problem: Sub-optimal Reaction Time Q1 Is the reaction rate slower than expected? Start->Q1 A1_1 Increase Temperature (monitor safety) Q1->A1_1 Yes A1_2 Verify Catalyst (Anhydrous? Conc.?) Q1->A1_2 Yes A1_3 Increase Agitation (Improve Mass Transfer) Q1->A1_3 Yes Q2 Is byproduct formation (e.g., PEGs) excessive? Q1->Q2 No A2_1 Ensure Rigorous Drying of Reagents & Reactor A2_2 Lower Reaction Temperature

Caption: Decision tree for troubleshooting slow reaction rates.

Experimental Protocols

Protocol 1: General Procedure for Ethoxylation

This protocol provides a representative method for the ethoxylation of 3,5-dichloro-4-hydroxybenzyl alcohol. Warning: Ethylene oxide is toxic, flammable, and carcinogenic. This reaction is highly exothermic and can be explosive if not controlled. It must be conducted in a specialized pressure reactor with appropriate safety controls by trained personnel.

  • Reactor Preparation: A dry, stainless-steel pressure autoclave equipped with a mechanical stirrer, gas inlet, thermocouple, pressure transducer, and cooling coils is required. Ensure the reactor is scrupulously clean and dry.

  • Charging: Charge the reactor with 3,5-dichloro-4-hydroxybenzyl alcohol (1.0 eq) and potassium hydroxide (KOH, ~0.5-1.0% by weight of the alcohol).

  • Dehydration: Seal the reactor and heat the mixture to 100-110°C under a vacuum (e.g., 20 mmHg) for 1-2 hours to remove any residual water.[1]

  • Inerting: Break the vacuum with dry nitrogen gas and purge the system several times.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 150°C) under a positive pressure of nitrogen.

  • Ethylene Oxide Addition: Begin feeding liquid ethylene oxide into the reactor at a controlled rate.[3] Monitor the temperature and pressure continuously. The feed rate should be adjusted to maintain a stable operating pressure and to allow the cooling system to manage the heat of reaction.[13][16]

  • Reaction Monitoring: Continue the ethylene oxide feed until the desired molar equivalent has been added (calculated by mass). After the feed is complete, allow the reaction to "digest" at temperature for an additional 1-2 hours, or until the pressure no longer decreases, indicating consumption of the remaining ethylene oxide.

  • Workup: Cool the reactor to below 50°C. Purge the headspace with nitrogen to remove any unreacted ethylene oxide. Neutralize the KOH catalyst by adding a stoichiometric amount of an acid (e.g., acetic or phosphoric acid). The resulting product can then be discharged and purified if necessary.

Protocol 2: Monitoring Reaction Progress by TLC and LC-MS

  • Sampling (Caution!): If the reactor allows for safe sampling under pressure, carefully take a small aliquot of the reaction mixture. Quench it immediately in a vial containing a slight excess of dilute acid (e.g., 1M HCl in methanol) to neutralize the catalyst and stop the reaction.

  • TLC Analysis: Dilute the quenched sample in a suitable solvent (e.g., ethyl acetate). Spot the sample on a silica gel TLC plate alongside a spot of the starting material. Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot indicates high conversion. The product will appear as a series of streaks or overlapping spots with lower Rf values than the starting alcohol.

  • LC-MS Analysis: For more detailed analysis, dilute the quenched sample in an appropriate solvent (e.g., methanol). Analyze using reverse-phase liquid chromatography-mass spectrometry (LC-MS).[18] This technique can separate the different ethoxylated oligomers and the mass spectrometer will confirm their identity by showing a distribution of masses separated by 44 Da (the mass of one ethylene oxide unit).[19][20]

References

  • Wesslen, B., Andreasson, E., & Holmbergl, K. (n.d.).
  • BenchChem. (n.d.).
  • Mudge, S. M. (2008, October 16). Chapter 6: Analytical Methods - Fatty Alcohols. In The Handbook of Environmental Chemistry. Springer.
  • Li, Y., Zhou, J., Zhang, Y., Liang, H., Sun, J., Liu, Y., & D'Errico, G. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega, 6(44), 29633–29641.
  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography-tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples.
  • International Journal of Advanced Scientific and Technical Research, 6(1). (n.d.).
  • Analytical characterization of alcohol-ethoxylate substances by instrumental separation techniques. (n.d.).
  • Cui, M., Zhang, Y., & Gao, J. (n.d.).
  • Griffiths, K., & Ray, A. (2025, July 16).
  • IChemE. (n.d.). Upgrading an alkoxylation facility: the value of calorimetric studies.
  • Griffiths, K., & Ray, A. (2025, July 16).
  • Butenko, E. O., & Kapustin, A. E. (2020). Mercarbide catalyst for alcohol ethoxylation. Journal of Siberian Federal University. Chemistry, 13(3), 330-339.
  • Wikipedia. (n.d.).
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  • Li, Y., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems.
  • Al-Mulla, E. A. J. (n.d.). A scalable and green one-minute synthesis of substituted phenols. PMC.
  • EP0018463A2 - Barium oxide/phenol or substituted phenol catalyzed ethoxylation. (n.d.).
  • Massey, N. (n.d.). PREDICTING THE DISTRIBUTION OF ETHOXYLATION HOMOLOGUES WITH A PROCESS SIMULATOR.
  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. (n.d.).
  • Possible side reactions during the ester ethoxylation process. (n.d.).
  • Ciesielski, P., et al. (2021). Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. Frontiers in Chemistry, 9.
  • Safety control of ethoxylation reaction in a semi-b
  • CHAPTER 1 Introduction Alcohol ethoxylates (AEOs), alcohol propoxylates (APOs), and alkylphenol ethoxylates (APEOs) are non-io. (n.d.). VTechWorks.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and History of Substituted Phenols. Benchchem.
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
  • Phase transfer catalysed esterification of phenols with aliph
  • American Chemistry Council. (2023). ETHYLENE OXIDE PRODUCT STEWARDSHIP GUIDANCE MANUAL.
  • RO120484B1 - Catalytic process for the ethoxylation of higher alcohols. (n.d.).
  • Thanasoulias, N. C., et al. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection.
  • pawan. (2010, May 31).
  • BenchChem. (n.d.). Technical Support Center: Optimizing 4-Hydroxybenzyl Alcohol Synthesis. Benchchem.
  • Kinetics of Ethoxylation and Propoxylation of Ethylene Glycol Catalyzed by KOH. (n.d.).
  • Safety of ethoxylation reactions. (n.d.).
  • Abdullah, M. M., et al. (2025, February 18). Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications.
  • Di Serio, M., et al. (2021). The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants. Frontiers in Chemical Engineering, 3.
  • Ballestra S.p.A. (n.d.).
  • Kachu, A., et al. (2019). Characterization of ethoxylated alcohols in friction reducers using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 33(S2), 59-67.
  • BenchChem. (n.d.). 3-Ethoxy-4-hydroxybenzyl alcohol | 4912-58-7.
  • Kondrat, S. A., et al. (2024). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the FTIR Spectroscopy of 3,5-Dichloro-4-ethoxybenzyl Alcohol: A Comparative Analysis

In the landscape of pharmaceutical development, the precise characterization of intermediates is paramount to ensuring the synthesis of pure, stable, and effective active pharmaceutical ingredients (APIs). 3,5-Dichloro-4...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise characterization of intermediates is paramount to ensuring the synthesis of pure, stable, and effective active pharmaceutical ingredients (APIs). 3,5-Dichloro-4-ethoxybenzyl alcohol serves as a critical building block in various synthetic pathways. Its structural integrity, confirmed through robust analytical techniques, directly impacts downstream reactions and final product quality.

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 3,5-Dichloro-4-ethoxybenzyl alcohol. Moving beyond a simple peak list, we will dissect the molecule's vibrational characteristics, predict its spectral features based on established principles, and compare it with structurally related alternatives. This comparative approach is designed to equip researchers with the nuanced understanding required to differentiate between similar compounds, identify impurities, and confidently verify the identity of this key intermediate.

Deconstructing the Molecule: Predicted FTIR Peaks

The infrared spectrum of 3,5-Dichloro-4-ethoxybenzyl alcohol is a composite of the vibrational modes of its constituent functional groups. By examining each component—the hydroxyl group, the substituted aromatic ring, the ether linkage, and the carbon-chlorine bonds—we can predict the characteristic absorption bands.

The key functional groups and their expected vibrational frequencies are:

  • Hydroxyl (-OH) Group: The alcohol moiety is perhaps the most conspicuous feature in the IR spectrum.

  • Aromatic System: The benzene ring exhibits several characteristic vibrations.

  • Ether (C-O-C) Linkage: The aryl alkyl ether group presents a strong, diagnostic signal.

  • Halogen (C-Cl) Bonds: The two chlorine atoms attached to the aromatic ring have their own vibrational modes.

  • Alkyl (C-H) Bonds: Both the ethoxy and benzyl methylene groups contribute to the C-H stretching region.

The following table summarizes the predicted characteristic absorption peaks, their expected wavenumber ranges, and the vibrational modes responsible.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3550 - 3200 (Broad)StrongO-H Stretch (Hydrogen-bonded)Alcohol (-OH)
3100 - 3000MediumAromatic C-H StretchAromatic Ring
2980 - 2850MediumAliphatic C-H Stretch (CH₃ & CH₂)Ethoxy & Methylene Groups
1600 - 1450Medium-WeakC=C Aromatic Ring StretchAromatic Ring
~1250StrongAsymmetric C-O-C StretchAryl Alkyl Ether
1150 - 1050StrongC-O StretchPrimary Alcohol
~1040StrongSymmetric C-O-C StretchAryl Alkyl Ether
850 - 550StrongC-Cl StretchAryl Halide

Comparative Spectral Analysis: Isolating Structural Effects

To truly appreciate the unique FTIR signature of 3,5-Dichloro-4-ethoxybenzyl alcohol, it is instructive to compare its predicted spectrum with those of structurally similar molecules. This analysis highlights how the addition or modification of each functional group influences the overall spectrum.

A. The Parent Structure: Benzyl Alcohol

Benzyl alcohol provides the fundamental scaffold. Its spectrum is dominated by a strong, broad O-H stretch (3400-3200 cm⁻¹) and a C-O stretch (~1050 cm⁻¹). When comparing this to our target molecule, the key differences arise from the substituents on the ring. The absence of strong C-O-C ether and C-Cl peaks in benzyl alcohol makes their presence in the target molecule's spectrum highly diagnostic.

B. The Effect of Halogenation: 3,5-Dichlorobenzyl Alcohol vs. Target

Comparing the target molecule to its analogue lacking the 4-ethoxy group allows us to isolate the impact of the ether linkage. While both would share the O-H stretch and C-Cl absorptions, 3,5-Dichlorobenzyl Alcohol would be missing the strong, characteristic asymmetric and symmetric C-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹.[1][2][3] The presence of these two distinct peaks is a definitive marker for the ethoxy group.

C. The Effect of the Ether Group: 4-Ethoxybenzyl Alcohol vs. Target

This comparison demonstrates the influence of the two electron-withdrawing chlorine atoms. Both 4-Ethoxybenzyl alcohol and our target molecule will display the prominent O-H and C-O-C ether stretches. However, the spectrum of 4-Ethoxybenzyl alcohol will lack the strong absorption band in the lower frequency region (850-550 cm⁻¹) that corresponds to the C-Cl stretching vibration.[4][5] The presence of halogens can also induce slight shifts in the frequencies of the benzene ring vibrations.[6]

D. Hydroxyl vs. Ethoxy Substitution: 3,5-Dichloro-4-hydroxybenzyl Alcohol vs. Target

This comparison is crucial for distinguishing between isomers or related impurities. The primary difference lies in the ether linkage. 3,5-Dichloro-4-hydroxybenzyl alcohol possesses two hydroxyl groups (one phenolic, one alcoholic), which would likely result in a very broad and complex O-H stretching band. Crucially, it would lack the sharp, strong C-O-C ether bands that are characteristic of the 4-ethoxy group in our target molecule.[3][7]

Experimental Protocol for FTIR Analysis

To ensure the acquisition of a high-quality, reproducible FTIR spectrum, a standardized protocol is essential. The following methodology describes the analysis of a solid sample, such as 3,5-Dichloro-4-ethoxybenzyl alcohol, using the KBr pellet technique.

Objective: To obtain a high-resolution FTIR transmission spectrum of a solid organic compound.

Materials:

  • 3,5-Dichloro-4-ethoxybenzyl alcohol (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial as it records the spectrum of the ambient environment (e.g., CO₂, H₂O), which will be subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Causality: The KBr pellet method is chosen for its ability to produce a uniform, transparent matrix for the sample, minimizing scattering and producing a high-quality transmission spectrum. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

    • Place ~200 mg of dry FTIR-grade KBr into an agate mortar.

    • Add 1-2 mg of the 3,5-Dichloro-4-ethoxybenzyl alcohol sample.

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogenous powder is obtained. The consistency should be similar to that of flour.

    • Transfer the powder to the pellet-pressing die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes. This will form a thin, transparent or semi-transparent KBr pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum, resulting in a clean absorbance or transmittance spectrum.

    • Perform baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima.

    • Compare the obtained peak positions and relative intensities with the predicted values and reference spectra to confirm the identity and purity of the compound.

Workflow Visualization

The following diagram illustrates the logical flow of the FTIR analysis protocol, from initial sample handling to final spectral interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Interpretation Sample Weigh 1-2 mg Sample Grind Grind in Agate Mortar Sample->Grind KBr Weigh ~200 mg Dry KBr KBr->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background Place Pellet in Spectrometer Acquire Acquire Sample Spectrum Background->Acquire Process Process Data (Ratio, Baseline Correction) Acquire->Process Analyze Peak Picking & Analysis Process->Analyze Compare Compare to Reference Data Analyze->Compare Report Final Report Compare->Report

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Conclusion

The FTIR spectrum of 3,5-Dichloro-4-ethoxybenzyl alcohol is rich with information, providing a distinct fingerprint for its verification. The key diagnostic features are the simultaneous presence of a broad O-H stretch (3550-3200 cm⁻¹), strong dual C-O-C ether stretches (~1250 cm⁻¹ and ~1040 cm⁻¹), a primary alcohol C-O stretch (~1150-1050 cm⁻¹), and a strong C-Cl absorption in the fingerprint region (850-550 cm⁻¹). By employing a comparative analytical approach and a robust experimental protocol, researchers can confidently utilize FTIR spectroscopy for the rapid and reliable characterization of this important chemical intermediate, ensuring the integrity of their synthetic endeavors.

References

  • Fiveable. (2025, August 15). Spectroscopy of Ethers.
  • S. Kumar, et al. (2012, November 1). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Journal of Molecular Liquids.
  • Jiaqi Xin, et al. (2025, September 10). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
  • Chemistry LibreTexts. Ether Infrared spectra.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.
  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
  • OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • R. N. Jones, et al. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride. Applied Spectroscopy.
  • M. A. Khaskheli, et al. (2001). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan.

Sources

Comparative

Comparative Guide: HPLC Method Development for Purity Assessment of (3,5-Dichloro-4-ethoxyphenyl)methanol

As a Senior Application Scientist, I approach the purity assessment of (3,5-Dichloro-4-ethoxyphenyl)methanol not merely as a routine quality control task, but as a specific chromatographic challenge dictated by its molec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity assessment of (3,5-Dichloro-4-ethoxyphenyl)methanol not merely as a routine quality control task, but as a specific chromatographic challenge dictated by its molecular architecture. This compound features a polar benzyl alcohol moiety, a hydrophobic ethoxy ether, and two highly electronegative chlorine atoms on the aromatic ring.

A common pitfall in analytical laboratories is defaulting to a standard C18 column and acetonitrile for all reverse-phase separations. However, for halogenated aromatics, this often leads to co-elution of critical isomeric impurities. This guide objectively compares conventional methods against orthogonal stationary phases, providing the mechanistic causality and self-validating protocols necessary to establish a robust purity assay.

Mechanistic Rationale: The "Why" Behind the Chemistry

To achieve true isomeric purity analysis, we must exploit the unique electronic properties of the analyte. The electron-withdrawing nature of the two chlorine atoms renders the aromatic ring highly electron-deficient ( π -acidic).

  • The Limitation of C18: Conventional C18 columns rely entirely on hydrophobic (dispersive) interactions. Because deschloro-impurities (mono-chloro analogs) or regioisomers have very similar hydrophobicities to the target API, a C18 phase often fails to provide adequate resolution.

  • The Phenyl-Hexyl Advantage: By employing a Phenyl-Hexyl stationary phase, we introduce orthogonal π−π interactions. The electron-rich phenyl ring of the stationary phase selectively interacts with the electron-deficient dichlorophenyl ring of the analyte, driving separation based on electronic distribution rather than just hydrophobicity.

  • The Solvent Effect (Acetonitrile vs. Methanol): The choice of organic modifier is critical. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that competes with the stationary phase, effectively suppressing π−π interactions[1]. Conversely, methanol lacks π electrons and enhances these interactions, maximizing the unique selectivity of the phenyl phase[1][2].

Method Development Logic & Workflow

Workflow Target Analyte: (3,5-Dichloro-4-ethoxyphenyl)methanol Phase1 Stationary Phase Selection Target->Phase1 C18 C18 Column (Hydrophobic Only) Phase1->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Phase1->Phenyl Phase2 Mobile Phase Optimization C18->Phase2 Outcome1 Sub-optimal Resolution for Halogenated Isomers C18->Outcome1 Phenyl->Phase2 Outcome2 Optimal Resolution & High Isomeric Purity Phenyl->Outcome2 ACN Acetonitrile (ACN) Suppresses π-π Phase2->ACN MeOH Methanol (MeOH) Enhances π-π Phase2->MeOH ACN->Outcome1 MeOH->Outcome2

Fig 1: Logical workflow for HPLC method development targeting halogenated aromatics.

Quantitative Performance Comparison

To objectively evaluate performance, we compared three distinct chromatographic approaches. The critical pair defined for this assessment is the target API and its synthetic mono-chloro intermediate.

Chromatographic ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (HPLC)Method C: Phenyl-Hexyl (UHPLC)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic + π−π Hydrophobic + π−π
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Methanol (MeOH)
Particle Size / Dimensions 5 µm / 250 x 4.6 mm5 µm / 250 x 4.6 mm1.7 µm / 100 x 2.1 mm
Analysis Run Time 25.0 min25.0 min6.0 min
Retention Time (API) 12.4 min14.8 min2.8 min
Resolution ( Rs​ ) *1.4 (Fails SST)3.2 (Passes SST)2.9 (Passes SST)
Tailing Factor ( Tf​ ) 1.621.151.08
Theoretical Plates ( N ) ~12,500~16,000~32,000

*Resolution calculated against the closest eluting mono-chloro structural analog.

Verdict: While Method C (UHPLC) offers the highest throughput, Method B is the most universally applicable protocol for standard QC laboratories, offering baseline resolution that Method A completely fails to achieve.

Self-Validating Experimental Protocol (Method B)

This protocol is designed as a self-validating system. It includes embedded System Suitability Test (SST) gates to ensure the chromatographic environment is functioning correctly before any sample data is reported.

Step 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water.

    • Causality: The low pH (~2.7) suppresses the ionization of residual silanols on the silica support. This prevents secondary ion-exchange interactions that cause peak tailing for the polar hydroxyl group of the benzyl alcohol[2].

  • Organic Phase (B): 100% Methanol (HPLC Grade).

    • Causality: Selected specifically to maximize π−π interactions on the phenyl stationary phase[1].

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Methanol (v/v).

  • Standard Solution: Dissolve the API to a final concentration of 1.0 mg/mL.

  • System Suitability (SST) Solution: 1.0 mg/mL API spiked with 0.1% (w/w) mono-chloro impurity and 0.1% 3,5-dichloro-4-ethoxybenzaldehyde (oxidative degradation product).

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Kinetex or Waters XSelect).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains reproducible viscosity and mass transfer).

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (Optimal wavelength for the dichlorophenyl chromophore).

Step 4: Gradient Program
Time (min)% Phase A (0.1% FA)% Phase B (Methanol)
0.06040
2.06040
12.02080
17.02080
17.16040
25.06040
Step 5: The Self-Validation Gate (SST Criteria)

Do not proceed with sample analysis unless the SST injection meets the following criteria:

  • Resolution ( Rs​ ): Between the API and the mono-chloro impurity must be 2.0 . (Ensures π−π interactions are active).

  • Tailing Factor ( Tf​ ): For the API peak must be 1.5 . (Validates silanol suppression).

  • Precision: The %RSD of the API peak area over 5 replicate injections must be 1.0% . (Confirms injector and pump stability).

References

  • Waters Corporation. "XSelect CSH Phenyl-Hexyl Column." Source: Waters. URL: [Link]

  • Advanced Materials Technology. "HALO Phenyl-Hexyl HPLC Columns." Source: HPLC.eu. URL:[Link]

  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Source: Agilent. URL: [Link]

  • Phenomenex. "Kinetex Phenyl-Hexyl Core-Shell HPLC Columns." Source: Phenomenex. URL: [Link]

Sources

Validation

Resolving Anomalous 13C NMR Chemical Shifts in the 3,5-Dichloro-4-ethoxyphenyl Group: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, accurate structural elucidation is the bedrock of lead optimization. However, highly substituted aromatic systems frequently produce non-intuit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, accurate structural elucidation is the bedrock of lead optimization. However, highly substituted aromatic systems frequently produce non-intuitive NMR spectra that confound standard prediction tools. This guide objectively compares the performance of traditional Empirical Additivity Rules and HOSE-Code Predictors against advanced DFT-GIAO Quantum Mechanical Modeling for resolving the 13 C NMR chemical shifts of the sterically hindered 3,5-dichloro-4-ethoxyphenyl group .

By analyzing experimental data derived from the synthesis of retinoic acid receptor alpha (RARα) agonists [1], we demonstrate why relying on legacy prediction methods leads to critical assignment errors, and why adopting a self-validating DFT-based workflow is essential for modern structural verification.

Mechanistic Context: The Steric Trap of the 3,5-Dichloro-4-ethoxyphenyl Moiety

To understand why standard prediction tools fail, we must examine the causality behind the chemical shifts in this specific substructure.

In an unhindered alkoxybenzene, the oxygen atom donates electron density into the aromatic ring via resonance (the +M effect). This strongly shields the ortho and para carbons while deshielding the ipso carbon. However, in the 3,5-dichloro-4-ethoxyphenyl group, the two bulky chlorine atoms at the C3 and C5 positions create severe steric clash with the ethoxy group at C4.

To minimize steric strain, the ethoxy group is forced to twist out of the aromatic plane (dihedral angle >60∘ ). This orthogonal geometry disrupts the p−π orbital overlap between the oxygen lone pair and the benzene ring. Consequently, the +M effect is drastically reduced, allowing the oxygen's inductive electron-withdrawing effect ( −I ) to dominate. The result is a highly anomalous shielding of the C4 ipso carbon compared to what planar models predict.

Twist A Bulky Ortho-Chlorines (C3 & C5 positions) B Steric Clash with Ethoxy Group (C4) A->B C Out-of-Plane Twist (Dihedral Angle > 60°) B->C D Disrupted p-π Conjugation (Reduced +M Effect) C->D E Anomalous 13C Shifts (C4 heavily shielded vs planar) D->E

Figure 1: Mechanistic causality of anomalous 13C shifts due to steric-induced out-of-plane twist.

Comparative Analysis: Prediction Methodologies

We compared three methodologies against the experimental 13 C NMR data (101 MHz, DMSO- d6​ ) of a verified 3,5-dichloro-4-ethoxyphenyl derivative [1].

  • Alternative 1: Empirical Additivity Rules (Pretsch Rules) – Calculates shifts by adding substituent constants to a base benzene value. Assumes a planar conformation.

  • Alternative 2: HOSE-Code Predictors (e.g., standard ChemDraw) – Database-driven heuristic models that look for topological spherical environments.

  • The Product: DFT-GIAO Modeling – First-principles quantum mechanical calculation that optimizes the true 3D geometry before calculating magnetic shielding tensors [2].

Table 1: 13 C NMR Chemical Shift Comparison (ppm)
Carbon PositionExperimental (DMSO- d6​ )Empirical Rules (Alt 1)HOSE-Code (Alt 2)DFT-GIAO (Product) Δδ (DFT vs Exp)
C1 (ipso to R)140.9138.2141.5140.7-0.2
C2, C6 (C-H)121.4125.1122.0121.6+0.2
C3, C5 (C-Cl)127.9129.8128.5128.1+0.2
C4 (ipso to OEt)151.9 160.3 154.2 152.1 +0.2
C7 (O-CH 2​ )69.365.068.569.1-0.2
C8 (CH 3​ )15.915.015.515.8-0.1

Data Insights: The empirical rules fail catastrophically at the C4 position, predicting 160.3 ppm—an error of 8.4 ppm . This occurs because the rules mathematically enforce the +M deshielding effect of a planar alkoxy group. HOSE-code predictors perform slightly better but still carry a >2 ppm error due to a lack of exact sterically hindered matches in standard training sets. The DFT-GIAO workflow achieves sub-ppm accuracy across the entire moiety by explicitly modeling the out-of-plane twist.

The Recommended Product Workflow: DFT-GIAO Quantum Mechanical Modeling

To eliminate assignment ambiguity, modern analytical laboratories must adopt a self-validating system that pairs orthogonal 2D NMR experimentation with DFT-GIAO predictions.

G A 1. Target Molecule (3,5-dichloro-4-ethoxyphenyl moiety) B 2. Conformational Search (MMFF94 Force Field) A->B C 3. Geometry Optimization (B3LYP/6-31G(d,p) + PCM) B->C D 4. GIAO Tensor Calculation (mPW1PW91/6-311+G(2d,p)) C->D E 5. Linear Scaling (Isotropic Shielding to ppm) D->E F 6. Orthogonal Validation (vs. Experimental HSQC/HMBC) E->F

Figure 2: Step-by-step DFT-GIAO workflow for accurate 13C NMR chemical shift prediction.

Experimental Protocol: Self-Validating 13 C NMR & DFT Validation

Phase 1: Experimental Acquisition

  • Sample Preparation: Dissolve 15-20 mg of the target compound in 0.6 mL of DMSO- d6​ . Ensure the sample is fully homogenized to prevent line broadening.

  • 1D NMR Execution: Acquire standard 1 H (500 MHz) and 13 C (125 MHz) spectra at 298K. Run a DEPT-135 experiment to rapidly differentiate the CH 3​ (15.9 ppm, positive), CH 2​ (69.3 ppm, negative), and aromatic C-H (121.4 ppm, positive) signals from the quaternary carbons (C1, C3, C4, C5), which will disappear.

  • 2D NMR Validation: Execute 1 H- 13 C HSQC and HMBC. The HMBC is the critical self-validating step: look for the three-bond ( 3JCH​ ) correlation from the ethoxy CH 2​ protons ( ∼4.0 ppm) to the C4 carbon. This definitively anchors the C4 assignment at 151.9 ppm, proving the empirical prediction of 160.3 ppm is incorrect.

Phase 2: Computational Verification (DFT-GIAO)

  • Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to generate a pool of conformers. Filter for the lowest energy states, paying specific attention to the dihedral angle of the ethoxy group relative to the phenyl ring.

  • Geometry Optimization: Submit the lowest-energy conformers to a DFT optimization using the B3LYP functional and the 6-31G(d,p) basis set. Apply a Polarizable Continuum Model (PCM) for DMSO to account for solvent-induced geometric stabilization.

  • Tensor Calculation: Calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level of theory [2].

  • Linear Scaling: Convert the raw isotropic shielding values ( σ ) to chemical shifts ( δ ) using empirically derived linear scaling factors specific to the chosen level of theory and solvent. Compare the scaled outputs directly to the experimental table.

Conclusion

For complex, sterically hindered motifs like the 3,5-dichloro-4-ethoxyphenyl group, rapid predictive tools (Empirical rules and HOSE-codes) act as liabilities rather than assets, introducing massive deviations ( >8 ppm) that can derail structural elucidation. By upgrading to a DFT-GIAO Quantum Mechanical Modeling workflow, researchers can accurately capture the out-of-plane geometric realities of their molecules, ensuring that theoretical predictions perfectly align with orthogonal 2D NMR experimental data.

References

  • Clarke, E., Jarvis, C. I., Goncalves, M. B., et al. "Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist." Bioorganic & Medicinal Chemistry, Volume 26, Issue 4, 2018, Pages 798-814. URL:[Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. "Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry." Chemical Reviews, Volume 112, Issue 3, 2012, Pages 1839-1862. URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of Dichloro-ethoxy Isomers

For researchers, scientists, and professionals in drug development and chemical synthesis, the effective separation of isomers is a critical and often challenging task. Dichloro-ethoxyethane isomers, namely 1,1-dichloro-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, the effective separation of isomers is a critical and often challenging task. Dichloro-ethoxyethane isomers, namely 1,1-dichloro-1-ethoxyethane and 1,2-dichloro-1-ethoxyethane, present a classic analytical problem due to their identical molecular weight and similar physicochemical properties. Furthermore, 1,2-dichloro-1-ethoxyethane possesses a chiral center, introducing the additional complexity of enantiomeric separation. This guide provides an in-depth comparison of chromatographic techniques for resolving these isomers, supported by established principles and methodologies for analogous compounds.

The Challenge of Separating Dichloro-ethoxy Isomers

The primary difficulty in separating positional isomers like 1,1-dichloro-1-ethoxyethane and 1,2-dichloro-1-ethoxyethane lies in their subtle structural differences, which result in very similar boiling points and polarities. For the chiral 1,2-dichloro-1-ethoxyethane, its enantiomers share identical physical properties in an achiral environment, necessitating the use of a chiral selector for their resolution.[1][2]

Caption: Structural relationships between dichloro-ethoxy isomers.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is paramount for achieving baseline separation of these challenging isomers. Below, we compare the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Isomers

Given the volatility of dichloro-ethoxyethane isomers, GC is a highly effective technique for their separation.[3] Coupling GC with a Mass Spectrometer (MS) provides definitive identification based on mass-to-charge ratios and fragmentation patterns. The separation is governed by the differential partitioning of the isomers between the gaseous mobile phase and the liquid stationary phase.

Causality in Method Design: A non-polar or mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often a good starting point. The slight polarity of the phenyl groups can provide the necessary selectivity to differentiate between the positional isomers. A temperature gradient program is crucial for ensuring adequate separation and good peak shape.

Hypothetical Performance Data:

IsomerRetention Time (min)Resolution (Rs)
1,1-dichloro-1-ethoxyethane8.25-
1,2-dichloro-1-ethoxyethane8.50> 1.5
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

While GC is often the first choice for volatile compounds, HPLC offers a powerful alternative, particularly for positional isomers that may be challenging to resolve by GC.[4] Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common starting point.

Causality in Method Design: For aromatic positional isomers, columns with phenyl ligands can offer unique selectivity through π–π interactions.[4] For non-aromatic isomers like dichloro-ethoxyethanes, a standard C18 column might suffice, but achieving separation will heavily depend on optimizing the mobile phase composition (e.g., the ratio of water to an organic modifier like acetonitrile or methanol).

Hypothetical Performance Data (Reversed-Phase):

IsomerRetention Time (min)Resolution (Rs)
1,1-dichloro-1-ethoxyethane10.5-
1,2-dichloro-1-ethoxyethane10.9> 1.5
Supercritical Fluid Chromatography (SFC): Superior for Both Positional and Chiral Separations

SFC has emerged as a powerful technique for isomer separations, offering several advantages over GC and HPLC.[5][6] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[6] SFC is considered a "green" technology due to the reduced use of organic solvents.[7]

Causality in Method Design: SFC is particularly adept at chiral separations when using a chiral stationary phase (CSP).[8] Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.[1] The addition of a polar co-solvent (modifier), such as methanol or ethanol, is often necessary to modulate retention and selectivity.

Hypothetical Performance Data (Chiral SFC):

IsomerRetention Time (min)Resolution (Rs)
1,1-dichloro-1-ethoxyethane3.1-
(R)-1,2-dichloro-1-ethoxyethane3.8> 2.0
(S)-1,2-dichloro-1-ethoxyethane4.2> 2.0

Experimental Protocols

The following protocols are designed as robust starting points for the separation of dichloro-ethoxy isomers.

Protocol 1: GC-MS for Positional Isomer Separation

This protocol is based on established methods for the analysis of halogenated volatile organic compounds.[9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector in split mode (50:1 split ratio) at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at 10 °C/min.

    • Hold: Hold at 200 °C for 2 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

  • Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 10 µg/mL.

Protocol 2: HPLC for Positional Isomer Separation

This protocol is a starting point for reversed-phase separation of positional isomers.[4][10]

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: C18 or Phenyl-Hexyl column, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 100 µg/mL.

Protocol 3: Chiral SFC for Enantiomeric and Positional Separation

This protocol is designed for the simultaneous separation of positional and enantiomeric isomers.

  • Instrumentation: Supercritical fluid chromatograph with a UV detector and back-pressure regulator.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Supercritical CO2 with a methanol modifier (e.g., 90:10 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the isomer mixture in methanol to a concentration of approximately 1 mg/mL.

Chromatographic_Workflow cluster_dev Method Development Workflow Define Separation Goal Define Separation Goal (Positional, Chiral, or Both) Select Technique (GC, HPLC, SFC) Select Primary Technique (Based on Volatility & Chirality) Define Separation Goal->Select Technique (GC, HPLC, SFC) Screen Columns & Mobile Phases Screen Columns & Mobile Phases (e.g., DB-5 for GC, C18/Phenyl for HPLC, Chiral for SFC) Select Technique (GC, HPLC, SFC)->Screen Columns & Mobile Phases Optimize Parameters Optimize Parameters (Temperature, Flow Rate, Gradient) Screen Columns & Mobile Phases->Optimize Parameters Validate Method Validate Method (Resolution, Linearity, Robustness) Optimize Parameters->Validate Method

Caption: General workflow for chromatographic method development.

Conclusion and Recommendations

The successful separation of dichloro-ethoxy isomers is highly achievable with the appropriate chromatographic technique and methodical optimization.

  • For the routine analysis of positional isomers , GC-MS is the recommended technique due to its high resolution for volatile compounds and the definitive identification provided by mass spectrometry.

  • HPLC provides a viable alternative , especially when dealing with complex matrices or when GC is unavailable. The use of a phenyl-based column may offer enhanced selectivity.

  • For the simultaneous separation of positional and chiral isomers, or for high-throughput and environmentally friendly analysis , SFC is the superior choice. Its ability to provide rapid and efficient chiral separations makes it invaluable for stereoselective synthesis and analysis.

Ultimately, the optimal method will depend on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust and reliable methods for the chromatographic separation of dichloro-ethoxy isomers.

References

  • NIOSH. NIOSH Manual of Analytical Methods (NMAM), 5th ed. Dichloroethyl ether: Method 1004. National Institute for Occupational Safety and Health. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8430: Analysis of Bis(2-Chloroethyl) Ether and Hydrolysis Products by Direct Aqueous Injection Gas Chromatography/Fourier Transform Infrared Spectrometry. In: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • U.S. Environmental Protection Agency. Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. Available from: [Link]

  • Occupational Safety and Health Administration. Dichloroethyl Ether. U.S. Department of Labor. Available from: [Link]

  • Vela, N. P., & Caruso, J. A. (1993). Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry.
  • Sensidyne.
  • Microsolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(24), 10013-10036.
  • Savale, S. (2018). Supercritical Fluid Chromatography [SFC].
  • Dong, M. W. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Longdom Publishing. (2024).
  • Wang, S., & Scriba, G. K. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical chemistry, 95(1), 3-21.
  • Wainer, I. W. (1993). CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Lin, Z., & Zhu, Y. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53 (Fe) packed column. RSC advances, 4(91), 49918-49925.
  • Chen, J., & Zhang, X. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4196.
  • De Figueiredo, M., & Luche, J. L. (1999). Separation of 1,1-dichloroethane from 1,2-dichloroethane.
  • Toda, F., & Tanaka, K. (1998). Isolation of a nearly eclipsed chiral rotamer of 1, 2-dichloroethane as an inclusion crystal with a chiral host compound.
  • Restek Corpor
  • Chromatography Forum. (2017).
  • German Social Accident Insurance. (2023).
  • Taylor, L. T. (1995). Supercritical Fluid Chromatography and Extraction. Analytical Chemistry, 67(12), 364A-371A.
  • CymitQuimica. 1,2-Dichloro-1-ethoxyethane.
  • BenchChem. (2025).
  • MAC-MOD Analytical. ProntoSIL HPLC Phases.
  • BenchChem. (2025). Synthesis of 1,1-Dichloro-2-ethoxycyclopropane: An In-depth Technical Guide.
  • Truszkowski, S., & Chostenko, A. (2001). Radiolysis of chloroalkanes: 1, 2-dichloroethane. Nukleonika, 46(1), 41-44.
  • Berkland, H., & York, J. (2022). Analysis of Isomers Δ-8-THC, Δ-9-THC, and Their Metabolites in Whole Blood by LC-MS/MS.
  • Brandsma, L., & Verkruijsse, H. D. (1988). Organic Syntheses Procedure.
  • BenchChem. (2025). Technical Support Center: Analytical Methods for 2,4-Dichloro-6-ethoxy-1,3,5-triazine Reactions.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13572196, 1,1-Dichloro-1-ethoxyethane.

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Validation

Reference standards for 3,5-Dichloro-4-ethoxybenzyl alcohol

Comparative Guide: Reference Standards for 3,5-Dichloro-4-ethoxybenzyl Alcohol in Pharmaceutical Analysis Executive Summary 3,5-Dichloro-4-ethoxybenzyl alcohol is a highly specific halogenated aromatic compound. In pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reference Standards for 3,5-Dichloro-4-ethoxybenzyl Alcohol in Pharmaceutical Analysis

Executive Summary

3,5-Dichloro-4-ethoxybenzyl alcohol is a highly specific halogenated aromatic compound. In pharmaceutical development, it is frequently encountered either as a critical synthetic intermediate or as a process-related impurity in the synthesis of retinoid-related active pharmaceutical ingredients (APIs), such as RARα agonists[1]. Because the benzyl alcohol moiety is chemically reactive and susceptible to oxidation—potentially forming reactive, genotoxic aldehydes—rigorous analytical control is mandatory.

The accuracy of any impurity profiling or pharmacokinetic assay relies entirely on the quality of the reference standard used. This guide objectively compares commercially available and in-house reference standard options, providing drug development professionals with self-validating experimental protocols for purity assessment and trace quantification.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard grade is a balance of regulatory compliance, analytical uncertainty, and cost. Under [2], the traceability and characterization of the standard directly dictate the reliability of the analytical method.

Table 1: Comparison of Reference Standard Grades for 3,5-Dichloro-4-ethoxybenzyl Alcohol

Standard GradePurity Certification MethodMeasurement UncertaintyRelative CostOptimal Application
Primary Standard (CRM) qNMR / Mass Balance (ISO 17034)< 0.5%Very HighAbsolute calibration, regulatory submissions, and defining secondary standards.
Secondary (Working) Standard Qualified against Primary Standard1.0% – 2.0%LowRoutine QA/QC batch release and daily system suitability tests.
In-House Synthesized NMR, LC-UV, Karl Fischer (Mass Balance)Variable (Lab-dependent)MediumEarly-stage R&D, synthetic pathway mapping, and method development.
Stable Isotope-Labeled (SIL) Isotopic Purity (>99% Enrichment)N/A (Used as Internal Standard)HighLC-MS/MS trace quantification; corrects for API matrix effects.

Mechanistic Workflows & Visualizations

Understanding the chemical fate of 3,5-Dichloro-4-ethoxybenzyl alcohol is essential for developing robust analytical methods. It is typically synthesized via the reduction of 3,5-dichloro-4-ethoxybenzoic acid and must be monitored to ensure it does not degrade into genotoxic species during API formulation.

G A 3,5-Dichloro-4-ethoxybenzoic acid (Precursor) B 3,5-Dichloro-4-ethoxybenzyl alcohol (Target Intermediate/Impurity) A->B Reduction C RARα Agonist API (e.g., RAR568 derivatives) B->C Amidation/Coupling D Reactive Aldehyde Degradant (Genotoxic Risk) B->D Oxidation (Stress)

Fig 1: Synthetic fate and degradation pathway of 3,5-Dichloro-4-ethoxybenzyl alcohol.

Workflow S1 Sample Preparation (API Matrix Dissolution) S2 Spike SIL Standard (d5-labeled analog) S1->S2 S3 UHPLC Separation (C18, Gradient Elution) S2->S3 S4 ESI-MS/MS Detection (MRM Mode) S3->S4 S5 Data Processing (Ratio to Internal Standard) S4->S5

Fig 2: LC-MS/MS workflow utilizing Stable Isotope-Labeled (SIL) internal standards.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. The inclusion of internal standards ensures that any deviation in instrument performance or sample recovery is mathematically corrected in real-time.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Causality & Rationale: Traditional mass balance approaches require quantifying every single impurity (water, residual solvents, inorganics), which is highly error-prone. Quantitative NMR (qNMR) is a primary ratio method that measures the absolute purity of the 3,5-Dichloro-4-ethoxybenzyl alcohol standard without needing an identical reference material. We utilize SI-traceable Benzoic Acid as an internal standard because of its high stability and non-overlapping aromatic signals[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the 3,5-Dichloro-4-ethoxybenzyl alcohol batch and ~5 mg of NIST-traceable Benzoic Acid CRM using an ultra-microbalance (d = 0.001 mg). Causality: High-precision weighing is the single largest contributor to reducing measurement uncertainty in qNMR.

  • Dissolution: Dissolve both compounds in 0.6 mL of DMSO-d6 (100% isotopic purity). Causality: DMSO-d6 is chosen to prevent signal overlap with the ethoxy protons of the analyte, which can occur in protic deuterated solvents like Methanol-d4.

  • Acquisition Parameters: Set the T1 relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the analyte (typically D1 > 30 seconds). Causality: Incomplete relaxation leads to truncated signal integration and artificially low purity values.

  • Integration & Calculation: Integrate the aromatic protons of benzoic acid (δ ~7.9 ppm) against the distinct benzylic protons (CH2-OH) of the analyte (δ ~4.5 ppm). Calculate the absolute mass fraction using the molar ratio.

Protocol 2: Trace Impurity Quantification via LC-MS/MS

Causality & Rationale: When monitoring 3,5-Dichloro-4-ethoxybenzyl alcohol as a trace impurity in a final API, the high concentration of the API matrix often causes severe ion suppression in the Electrospray Ionization (ESI) source. To fulfill for accuracy and precision[4], a Stable Isotope-Labeled (SIL) internal standard (e.g., 3,5-Dichloro-4-ethoxybenzyl alcohol-d5) is spiked into the sample. The SIL perfectly mimics the analyte's ionization behavior, self-validating the extraction recovery and correcting for matrix effects.

Step-by-Step Methodology:

  • Standard Spiking: Spike 10 µL of the SIL internal standard (100 ng/mL) into 1 mL of the prepared API sample solution.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: The acidic modifier promotes protonation [M+H]+ or water loss[M-H2O+H]+ in the ESI source, stabilizing the molecular ion for fragmentation.

  • MRM Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions. For the target analyte, monitor the precursor-to-product ion transition corresponding to the loss of the ethoxy group or the benzylic hydroxyl group.

  • Quantification: Construct a matrix-matched calibration curve by plotting the peak area ratio (Analyte / SIL) against the nominal concentration. The linear regression will inherently account for any systemic loss during the run.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • USP: <11> Reference Standards - Draft published for Comment Source: GMP Compliance / ECA Academy URL:[Link]

  • Recent Advances in the Design of RAR α and RAR β Agonists as Orally Bioavailable Drugs. A review Source: ResearchGate URL:[Link]

  • Octad of standards for qNMR purity measurements Source: Bureau International des Poids et Mesures (BIPM) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(3,5-Dichloro-4-ethoxyphenyl)methanol proper disposal procedures

Operational Safety and Lifecycle Disposal Guide for (3,5-Dichloro-4-ethoxyphenyl)methanol (3,5-Dichloro-4-ethoxyphenyl)methanol is a halogenated aromatic alcohol frequently utilized as a structural motif in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Lifecycle Disposal Guide for (3,5-Dichloro-4-ethoxyphenyl)methanol

(3,5-Dichloro-4-ethoxyphenyl)methanol is a halogenated aromatic alcohol frequently utilized as a structural motif in drug discovery, particularly in the synthesis of acetylcholinesterase inhibitors and related therapeutic agents[1]. While highly valuable in synthetic workflows, the presence of multiple chlorine atoms on the aromatic ring dictates strict, highly regulated end-of-life handling. Improper disposal of halogenated aromatics poses severe risks of environmental persistence, bioaccumulation, and the generation of highly toxic byproducts[2].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational protocol for the safe handling and lifecycle termination of this compound.

Hazard Characterization and Causality

Understanding the physicochemical nature of (3,5-Dichloro-4-ethoxyphenyl)methanol is the foundation of its disposal protocol. Halogenated organic wastes are uniquely hazardous; they are generally more toxic than non-halogenated counterparts and require entirely distinct waste streams[3].

Table 1: Physicochemical Hazard Profile and Operational Implications

Property / ClassificationDetailOperational Implication (Causality)
Chemical Class Halogenated Aromatic AlcoholMust be strictly segregated from non-halogenated solvents to prevent the formation of toxic combustion byproducts (e.g., dioxins)[4].
EPA Waste Stream Halogenated Organic WasteRequires processing via RCRA-permitted high-temperature incineration[5].
Environmental Hazard High persistence & bioaccumulationZero-tolerance for drain disposal; mandates the use of secondary containment systems[2].
Incompatibilities Strong oxidizers, strong basesMust be stored away from reactive chemicals to prevent exothermic reactions or degradation[6].

Pre-Task Engineering Controls and PPE

Before initiating any transfer or disposal of (3,5-Dichloro-4-ethoxyphenyl)methanol, establish a secure operational environment.

  • Ventilation: All handling must occur within a certified chemical fume hood. Causality: Halogenated aromatics can volatilize or form fine particulate dust, presenting acute inhalation risks.

  • Personal Protective Equipment (PPE): Don a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (Viton® or heavy-duty nitrile). Causality: Standard latex or thin vinyl gloves offer insufficient permeation resistance against halogenated organic compounds, risking systemic dermal absorption[5].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a physical or visual check to ensure the integrity of the disposal process.

Phase A: Segregation and Containerization
  • Isolate the Waste Stream: Designate a specific, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass) strictly for "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and risks the formation of polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) during standard low-temperature incineration[3],[4].

  • Control Aqueous Content: Ensure the halogenated waste mixture contains less than 20% water.

    • Causality: High aqueous content suppresses the thermal efficiency of incineration, complicating the destruction process and potentially requiring costly alternative wastewater treatments[6].

  • Seal the Vessel: Transfer the (3,5-Dichloro-4-ethoxyphenyl)methanol waste into the container and seal it with a secure, screw-top cap.

    • Self-Validation Check: Invert the sealed container gently (if safe to do so) or inspect the threading to confirm a vapor-tight seal. No chemical odors should be detectable outside the fume hood.

Phase B: Regulatory Labeling and Satellite Accumulation
  • Apply Nomenclature: Affix a standardized "Hazardous Waste" label immediately. Explicitly write the full chemical name: (3,5-Dichloro-4-ethoxyphenyl)methanol. Do not use abbreviations or structural formulas.

  • Implement Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray within a designated Satellite Accumulation Area (SAA).

    • Self-Validation Check: The secondary containment tray must remain completely dry. Any presence of liquid or powder in the tray immediately invalidates the primary vessel's integrity, triggering a mandatory container replacement.

  • Monitor Compatibility: Ensure the SAA is free of strong oxidizers and bases[6].

Phase C: Lifecycle Termination
  • Initiate EHS Transfer: Once the container reaches 80% capacity, submit a waste pickup request to your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • High-Temperature Incineration: The contractor will transport the waste to an EPA-permitted facility.

    • Causality: Sustained high-temperature incineration (typically >1000°C) is the only approved method to completely cleave the robust carbon-chlorine bonds, neutralizing the compound without generating toxic dioxin precursors[4],[5].

Emergency Spill Response Protocol

In the event of an accidental release during the disposal workflow, execute the following steps:

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. Maximize the fume hood exhaust draw.

  • Contain with Inert Media: Surround and cover the spill with a non-combustible, inert absorbent material (e.g., dry sand, earth, or specialized halogen-compatible spill pads)[5].

    • Causality: Combustible absorbents (like standard paper towels) can react with certain halogenated mixtures and complicate the subsequent high-temperature incineration process.

  • Package and Decontaminate: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bucket. Seal and label as "Spill Debris - Halogenated Organic Waste." Wash the affected surface with a mild detergent, capturing the rinsate as hazardous aqueous waste.

Operational Workflow Visualization

The following diagram illustrates the critical decision points and lifecycle path for (3,5-Dichloro-4-ethoxyphenyl)methanol, ensuring compliance from generation to final destruction.

G N1 Waste Generation: (3,5-Dichloro-4-ethoxyphenyl)methanol N2 Halogen Check: Contains Chlorine? N1->N2 N3 Segregate: Halogenated Organic Waste Stream N2->N3 Yes N4 Containerize: HDPE/Glass + Secondary Containment N3->N4 N5 Labeling: 'Hazardous Waste' + Full Name N4->N5 N6 EHS Transfer: Licensed Contractor Pickup N5->N6 N7 Final Destruction: High-Temp Incineration (>1000°C) N6->N7

Workflow for the segregation, containment, and high-temperature incineration of halogenated waste.

References[1] Current Chemistry Letters O-Substituted N(3)-benzyl analogs of vitamin B1 as inhibitors of acetylcholinesterase or butyrylcholinesterase - Growing Science -https://growingscience.com/ccl/Vol8/ccl_2019_23.pdf[3] Hazardous & Regulated Waste Management Guide - Western Kentucky University -https://www.wku.edu/ehs/documents/hazardous_waste_guide.pdf[6] Hazardous Materials Disposal Guide - Nipissing University -https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide.pdf[4] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA -https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=9100N3L1.TXT[5] Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene - Benchchem -https://www.benchchem.com/sop/disposal/1245-tetrachloro-3-iodobenzene[2] Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse -https://p2infohouse.org/ref/16/15174.pdf

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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